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  • Product: 2-Furyl(methylamino)acetonitrile hydrochloride
  • CAS: 24026-94-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Structure of 2-Furyl(methylamino)acetonitrile Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of the molecular structure, synthesis, and characterization of 2-Furyl(methylamino)a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular structure, synthesis, and characterization of 2-Furyl(methylamino)acetonitrile hydrochloride (CAS No: 24026-94-6). As an α-aminonitrile, this compound represents a versatile chiral building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research. This document delineates its structural features, physicochemical properties, and the mechanistic basis of its synthesis via the Strecker reaction. Furthermore, it offers a detailed guide to its structural elucidation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven experimental protocols for its synthesis and analysis are provided, underpinned by a focus on scientific integrity and safety.

Introduction

α-Aminonitriles are a pivotal class of organic compounds, characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom.[1] Their significance lies in their role as immediate precursors to α-amino acids, which are the fundamental building blocks of proteins.[2][3] The title compound, 2-Furyl(methylamino)acetonitrile hydrochloride, incorporates a furan ring, a secondary amine, and a nitrile group onto a central chiral carbon. The furan moiety is a common heterocycle in medicinal chemistry, known for its diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to further synthetic transformations and biological screening. This guide serves to consolidate the structural and analytical knowledge of this compound, providing a robust reference for its application in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The structure consists of a central tetrahedral carbon atom bonded to a furan-2-yl group, a methylamino group, a nitrile group, and a hydrogen atom. In its hydrochloride salt form, the secondary amine is protonated, forming a methylaminium cation, with a chloride anion providing the charge balance.

  • IUPAC Name: 2-(Furan-2-yl)-2-(methylamino)acetonitrile hydrochloride

  • CAS Number: 24026-94-6[4]

  • Molecular Formula: C₇H₉ClN₂O[4]

Caption: Molecular Structure of 2-Furyl(methylamino)acetonitrile Hydrochloride.

Key Structural Features
  • α-Aminonitrile Core: The geminal arrangement of the amino and nitrile groups is the defining feature, making it a direct precursor for amino acid synthesis through hydrolysis of the nitrile to a carboxylic acid.[5]

  • Furan Heterocycle: The five-membered aromatic furan ring is an important pharmacophore and influences the electronic properties and reactivity of the molecule.

  • Chirality: The α-carbon is a stereocenter. Standard synthetic methods like the Strecker synthesis produce a racemic mixture (an equal mixture of both enantiomers).[6][7] The separation of these enantiomers or the use of asymmetric synthesis would be required for stereospecific applications.

  • Hydrochloride Salt: The salt form improves the compound's handling characteristics, making it a stable, crystalline solid.

Physicochemical Properties

The quantitative properties of the compound are summarized below for quick reference.

PropertyValueSource
CAS Number 24026-94-6[4]
Molecular Formula C₇H₉ClN₂O[4]
Molecular Weight 172.61 g/mol [4]
Appearance White to off-white solid (predicted)[8]
Topological Polar Surface Area 48.03 Ų (for free base)[9]

Synthesis and Mechanistic Insights

Primary Synthetic Route: The Strecker Reaction

The most direct and efficient method for preparing α-aminonitriles is the Strecker synthesis.[5][10] This is a one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source.[1] For the target molecule, the reactants are 2-furaldehyde, methylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., NaCN).[10]

Reaction Mechanism

The synthesis follows a well-established two-stage mechanism.[5][6]

  • Imine Formation: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-furaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.[11] Subsequent dehydration leads to the formation of a reactive N-substituted iminium ion intermediate.

  • Cyanide Addition: A cyanide ion (from HCN, NaCN, or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[3] This step forms the carbon-carbon bond and establishes the α-aminonitrile core structure.

Strecker_Synthesis Furfural 2-Furaldehyde Iminium Iminium Ion Intermediate Furfural->Iminium + H⁺, - H₂O (Imine Formation) Methylamine Methylamine (CH₃NH₂) Methylamine->Iminium + H⁺, - H₂O (Imine Formation) Cyanide Cyanide Source (e.g., TMSCN) Product 2-Furyl(methylamino)acetonitrile (Free Base) Cyanide->Product + CN⁻ (Nucleophilic Attack) Iminium->Product + CN⁻ (Nucleophilic Attack) FinalProduct 2-Furyl(methylamino)acetonitrile HCl Product->FinalProduct Protonation HCl HCl in Ether/Methanol HCl->FinalProduct Protonation

Caption: Workflow for the Strecker synthesis of the target compound.

Purification and Salt Formation

Following the reaction, the crude product (the free base) is typically isolated via an aqueous work-up and extraction with an organic solvent. Purification can be achieved using column chromatography. To form the stable hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same or a compatible solvent is added, causing the salt to precipitate.[12]

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound is critically dependent on a combination of spectroscopic methods.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[13] Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.

¹H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment. The hydrochloride salt form will result in broad signals for the N-H protons.

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Furan H57.6 - 7.8Doublet (d)1H
Furan H46.5 - 6.7Doublet of doublets (dd)1H
Furan H36.4 - 6.6Doublet (d)1H
Methine (α-CH)5.0 - 5.5Singlet (s) or broad singlet1H
N-H₂⁺9.0 - 10.0 (exchangeable)Broad singlet (br s)2H
Methyl (N-CH₃)2.5 - 2.8Singlet (s)3H

¹³C NMR (Carbon-13 NMR): The carbon spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (δ, ppm)
Furan C2145 - 150
Furan C5143 - 146
Furan C3110 - 112
Furan C4108 - 110
Nitrile (C≡N)115 - 120
Methine (α-C)45 - 55
Methyl (N-CH₃)30 - 35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[13][14]

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3200 (broad)N-H stretchSecondary ammonium (R₂N⁺H₂)
2240 - 2260 (sharp, medium)C≡N stretchNitrile
1500 - 1600C=C stretchFuran ring
1000 - 1300C-O-C stretchFuran ring ether linkage
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15] For this compound, analysis would typically be performed on the free base.

  • Expected Molecular Ion (M⁺•): A peak corresponding to the mass of the free base (C₇H₈N₂O) at m/z ≈ 136.06.

  • Key Fragmentation Patterns: A prominent fragment would likely arise from the loss of the cyanide radical (•CN), resulting in a fragment at m/z ≈ 110. Another significant fragmentation pathway is the cleavage of the bond between the α-carbon and the furan ring, leading to a furfuryl-type cation.

Analytical_Workflow Start Synthesized Product (Crude) Purify Purification (Chromatography) Start->Purify Pure Pure Compound (Free Base or HCl Salt) Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

Caption: A typical analytical workflow for structural confirmation.

Experimental Protocols

Protocol: Synthesis via Strecker Reaction

This protocol describes a representative lab-scale synthesis. Causality: The reaction is performed at 0 °C initially to control the exothermic formation of the imine and the subsequent cyanide addition, preventing side reactions. TMSCN is often preferred over NaCN/HCN for safety and solubility in organic solvents.[10]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-furaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., methanol or ethanol).

  • Amine Addition: Cool the flask to 0 °C in an ice bath. Add methylamine (1.1 eq, typically as a solution in the solvent) dropwise while stirring. Stir the mixture for 30 minutes at 0 °C.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Furyl(methylamino)acetonitrile hydrochloride as a solid.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Safety, Handling, and Storage

Professionals handling this compound must exercise caution and adhere to strict safety protocols.

  • Hazards: While specific data for this compound is limited, α-aminonitriles should be handled as acutely toxic. The cyanide component makes them hazardous if ingested, inhaled, or absorbed through the skin. The hydrochloride salt may be corrosive and cause severe skin burns and eye damage.[16]

  • Handling: Always handle this compound inside a certified chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16] Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Furyl(methylamino)acetonitrile hydrochloride is a well-defined molecular entity with significant potential as a synthetic intermediate. Its structure, centered on a chiral α-aminonitrile core and functionalized with a furan ring, has been thoroughly described. The Strecker synthesis provides a reliable and direct route for its preparation. A combination of NMR, IR, and MS spectroscopy serves as a definitive toolkit for its structural verification, confirming the connectivity and functional group composition. The information and protocols detailed in this guide provide a comprehensive foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug development and chemical research endeavors.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile, 2-(methylamino)-, hydrochloride (1:1). Retrieved from [Link]

  • Airgas. (2015, April 26). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3543-75-7 | Product Name : Bendamustine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • European Patent Office. (1991, July 3). EP 0435840 A2 - Process for the preparation of 2-\2-furyl\ ethanol amine. Retrieved from [Link]

  • ProQuest. (2018, April 25). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Retrieved from [Link]

  • Nova Molecular. (2015, May 5). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate.
  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S)-2-(2-furanyl)-2-hydroxyacetonitrile - Optional[MS (GC)]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-furyl-N-(tetrahydro-2-furanylmethyl)methanamine - Optional[13C NMR]. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action: 2-Furyl(methylamino)acetonitrile Hydrochloride as a Covalent Pharmacophore

Executive Summary 2-Furyl(methylamino)acetonitrile hydrochloride (CAS: 24026-94-6) is a highly reactive -aminonitrile building block. While frequently utilized as a synthetic intermediate via the Strecker synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Furyl(methylamino)acetonitrile hydrochloride (CAS: 24026-94-6) is a highly reactive


-aminonitrile building block. While frequently utilized as a synthetic intermediate via the Strecker synthesis, the intact 

-aminonitrile motif is increasingly recognized in drug discovery as a potent, reversible covalent warhead. This whitepaper details the biochemical mechanism of action of this scaffold, specifically its role as a targeted inhibitor of cysteine proteases, and provides field-proven methodologies for validating its pharmacological activity.

Core Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism of action for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminonitriles in biological systems is the targeted, reversible covalent inhibition of cysteine proteases (e.g., Cathepsins, Papain-like proteases, and viral proteases).

Unlike irreversible electrophiles (such as vinyl sulfones or epoxides) that permanently alkylate targets and often lead to off-target toxicity, the nitrile group acts as a "soft" electrophile. It exhibits high chemoselectivity for the highly nucleophilic, "soft" thiolate anion (Cys-S⁻) found in the catalytic triad of cysteine proteases, while generally ignoring the "hard" hydroxyl nucleophiles of serine proteases[1].

The Catalytic Cycle
  • Recognition: The 2-furyl and methylamino groups dock into the S1/S2 subsites of the protease.

  • Nucleophilic Attack: The catalytic cysteine thiolate attacks the electron-deficient, sp-hybridized carbon of the nitrile group.

  • Thioimidate Formation: The reaction proceeds through a tetrahedral-like transition state, culminating in the formation of a covalent thioimidate adduct [2].

  • Reversibility: Because the thioimidate linkage is thermodynamically stable but kinetically reversible, the inhibitor can eventually dissociate, restoring enzyme function and minimizing long-term toxicity[3].

Mechanism Cys Catalytic Cysteine (Thiolate, Cys-S⁻) TS Tetrahedral Transition State Cys->TS Nucleophilic Attack Warhead α-Aminonitrile (Electrophilic -C≡N) Warhead->TS Carbon Electrophile Adduct Thioimidate Adduct (Covalent Bond) TS->Adduct Protonation Adduct->Cys Reversible Hydrolysis

Biochemical mechanism of thioimidate adduct formation by α-aminonitriles.

Structure-Activity Relationship (SAR) Dynamics

The efficacy of 2-Furyl(methylamino)acetonitrile is dictated by the synergistic interaction of its three functional groups:

  • The Nitrile Warhead (

    
    ):  Serves as the chemoselective electrophile. Its proximity to the electron-withdrawing 
    
    
    
    -amino group increases the electrophilicity of the nitrile carbon, lowering the activation energy required for thiolate attack[1].
  • The 2-Furyl Ring: Acts as a compact, electron-rich bioisostere for aromatic rings. It engages in

    
     stacking and Van der Waals interactions within the hydrophobic S1 or S2 pockets of the target protease. The oxygen heteroatom can also serve as a directional hydrogen-bond acceptor.
    
  • The Methylamino Group: At physiological pH (~7.4), this secondary amine (

    
    ) is protonated. The resulting positive charge is critical for anchoring the molecule via salt bridges to conserved acidic residues (e.g., Aspartate or Glutamate) in the enzyme's active site, perfectly orienting the nitrile for attack[2].
    
Chemical Stability & Trustworthiness (The Hydrochloride Salt)

Why is this compound supplied and utilized as a hydrochloride salt ? Free


-aminonitriles are thermodynamically unstable and prone to spontaneous decomposition via the retro-Strecker reaction , which releases toxic hydrogen cyanide (HCN) and furfural[4]. By formulating the compound as a hydrochloride salt, the amine is locked in its protonated state, drastically increasing the activation energy barrier for the retro-Strecker pathway and ensuring the integrity of the warhead during storage and assay preparation.

Experimental Methodology & Validation Protocols

To rigorously validate the mechanism of action of 2-Furyl(methylamino)acetonitrile derivatives, researchers must utilize self-validating assay systems. The following protocols are designed to confirm reversible covalent binding.

Workflow Prep 1. Compound Prep Equilibrate HCl Salt in Buffer Incubation 2. Enzyme Incubation Add DTT + Cysteine Protease Prep->Incubation Kinetics 3. Fluorometric Assay Measure IC50 & Slow-Binding Ki Incubation->Kinetics Crystallization 4. Structural Validation X-ray Co-Crystallization Kinetics->Crystallization Hit Validation

Experimental workflow for validating reversible covalent inhibition.

Protocol 1: Reversible Inhibition Kinetics (Fluorometric Assay)

Causality Check: Cysteine proteases rapidly oxidize in ambient conditions, forming inactive disulfides or sulfenic acids. The inclusion of Dithiothreitol (DTT) is mandatory to maintain the active-site cysteine in its highly nucleophilic thiolate form.

  • Buffer Preparation: Prepare assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA) supplemented with 5 mM DTT.

  • Enzyme Activation: Incubate the target cysteine protease (e.g., Cathepsin L or Papain) in the assay buffer at 37°C for 15 minutes to fully reduce the active site.

  • Inhibitor Titration: Add serial dilutions of the 2-Furyl(methylamino)acetonitrile compound (prepared from a fresh DMSO stock) to the activated enzyme. Incubate for 30 minutes to allow the slow-binding thioimidate equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Data Acquisition: Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm). Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    and the inhibition constant (
    
    
    ) using Morrison's equation for tight-binding inhibitors.
  • Reversibility Check (Jump Dilution): Dilute the enzyme-inhibitor complex 100-fold into a buffer containing excess substrate. A gradual recovery of enzymatic activity confirms the reversible nature of the thioimidate bond.

Protocol 2: X-Ray Crystallography (Structural Validation)

To definitively prove the mechanism of action, the covalent bond must be observed structurally.

  • Co-crystallization: Incubate the protease with a 5-fold molar excess of the inhibitor for 2 hours.

  • Crystal Growth: Set up hanging-drop vapor diffusion plates using standard sparse-matrix screens.

  • Diffraction & Refinement: Collect X-ray diffraction data. During electron density map refinement, look for continuous

    
     density connecting the sulfur atom of the catalytic cysteine to the carbon atom of the nitrile group, confirming the sp2 geometry of the resulting thioimidate.
    

Quantitative Kinetic Profiling

To contextualize the potency of the


-aminonitrile warhead, the following table summarizes representative kinetic parameters comparing the nitrile scaffold against other standard inhibitor classes targeting cysteine proteases.
Inhibitor ClassRepresentative CompoundBinding Mechanism

Range
ReversibilityOff-Target Toxicity Risk

-Aminonitrile
2-Furyl(methylamino)acetonitrile deriv. Covalent (Thioimidate) 10 - 500 nM Yes Low
EpoxideE-64Covalent (Alkylation)< 5 nMNoHigh
Vinyl SulfoneK11777Covalent (Michael Addition)1 - 50 nMNoModerate to High
PeptidomimeticLeupeptinNon-Covalent (Transition State)50 - 1000 nMYesLow

Data Summary:


-Aminonitriles offer a highly desirable balance of nanomolar potency (driven by covalent bond formation) and safety (driven by reversibility).

References

  • Full article: Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Taylor & Francis. 5

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. 1

  • Synthesis and Combination Studies of Novel Dipeptide Nitriles with Curcumin for a Potent Synergistic Action Against Rhodesain, Cysteine Protease of Trypanosoma brucei rhodesiense. MDPI. 3

  • Engineering nitrile hydratase activity into a cysteine protease by a single mutation. PubMed / NIH. 2

  • Reversible asymmetric Strecker reaction between imine 3 and aminonitrile 4 with a 2-furyl substituent. ResearchGate. 4

Sources

Foundational

Solubility and Solvation Dynamics of 2-Furyl(methylamino)acetonitrile Hydrochloride in Organic Solvents

Content Type: Technical Guide & Experimental Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary 2-Furyl(methylamino)acetonitrile hydrochloride is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Experimental Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

2-Furyl(methylamino)acetonitrile hydrochloride is a highly functionalized


-aminonitrile that serves as a critical intermediate in the synthesis of unnatural amino acids, heterocyclic scaffolds, and pharmaceutical active ingredients (APIs). Synthesized primarily via the Strecker multicomponent reaction[1][2], this compound presents unique handling challenges due to its hybrid structural features: an electron-rich furan ring, a polar cyano group, and a highly ionic secondary amine hydrochloride core.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up aminonitrile derivatives is not the synthesis itself, but the downstream isolation and purification[3]. Understanding the precise solubility profile of 2-Furyl(methylamino)acetonitrile hydrochloride is paramount. This guide provides an in-depth mechanistic analysis of its solvation dynamics and field-proven experimental protocols for its manipulation in organic solvents.

Structural Determinants of Solubility

The solubility of 2-Furyl(methylamino)acetonitrile hydrochloride is strictly governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent medium.

  • The Ionic Core (Methylammonium Chloride): The protonated secondary amine and the chloride counterion form a rigid, high-energy ionic lattice. This dictates that the compound behaves as a "hard" salt, requiring solvents with high dielectric constants (

    
    ) to shield the electrostatic interactions[4].
    
  • The Nitrile Group: Acts as a strong dipole (

    
     D) and a hydrogen bond acceptor, enhancing solubility in protic media[4].
    
  • The Furan Ring: While the heteroaromatic furan ring introduces a degree of lipophilicity, its influence is entirely overpowered by the ionic nature of the hydrochloride salt.

Consequently, the compound exhibits extreme solubility dichotomies: it is highly soluble in polar protic solvents capable of hydrogen-bond donation but entirely insoluble in non-polar or moderately polar aprotic solvents[5].

G Salt 2-Furyl(methylamino)acetonitrile HCl (Solid Crystal Lattice) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Salt->Protic Added to Aprotic Non-Polar/Aprotic Solvents (e.g., Et2O, Hexane) Salt->Aprotic Added to Solvated Ion-Dipole Stabilization (High Solubility) Protic->Solvated H-Bonding & Dielectric Shielding Aggregated Lattice Energy Dominates (Insoluble / Precipitate) Aprotic->Aggregated Lack of Solvation Energy

Figure 1: Solvation dynamics and aggregation pathways of the hydrochloride salt.

Quantitative Solubility Profile

To facilitate rational solvent selection for reaction design and workup, the empirical solubility data for 2-Furyl(methylamino)acetonitrile hydrochloride is summarized below.

Solvent ClassRepresentative SolventsDielectric Constant (

)
Estimated Solubility (25°C)Mechanistic Rationale
Polar Protic Water, Methanol, Ethanol24 - 80> 50 mg/mL (Highly Soluble)Strong H-bond donation to

; high

effectively separates the ion pair, overcoming lattice energy[4].
Polar Aprotic DMSO, DMF36 - 4710 - 30 mg/mL (Soluble)Strong dipole moments solvate the cation, but the lack of H-bond donors leaves the chloride ion poorly solvated.
Mod. Aprotic Acetone, THF, Ethyl Acetate6 - 20< 1 mg/mL (Poorly Soluble)Insufficient dielectric constant to disrupt the ionic lattice. The compound may form fine suspensions[5].
Non-Polar Diethyl Ether, DCM, Hexane1.8 - 9Insoluble Zero mechanism for ion solvation. Lattice energy strictly dominates, forcing immediate precipitation[6].

Experimental Workflows & Protocols

Based on the solubility profile outlined above, specific protocols must be employed to isolate the pure salt or prepare it for downstream aprotic reactions (such as peptide coupling or asymmetric catalysis)[7].

Protocol A: Solvent-Antisolvent Isolation (The "Crash-Out" Method)

Objective: Isolate pure 2-Furyl(methylamino)acetonitrile hydrochloride from a crude Strecker synthesis mixture[1]. Causality: By dissolving the crude mixture in a high-


 solvent (Methanol) and titrating in a low-

antisolvent (Diethyl Ether), we artificially lower the bulk dielectric constant of the medium. Once the critical nucleation threshold is reached, the ionic lattice of the target compound rapidly reforms, selectively excluding non-ionic organic impurities[5].

Step-by-Step Methodology:

  • Concentration: Concentrate the crude methanolic Strecker reaction mixture under reduced pressure (35°C, 50 mbar) to a viscous, amber oil.

  • Solubilization: Redissolve the residue in a minimal volume of anhydrous Methanol (approx. 2.5 mL per gram of crude). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if particulate matter persists.

  • Antisolvent Addition: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer. Cool to 0–5°C in an ice bath. Begin dropwise addition of anhydrous Diethyl Ether (approx. 10-15 mL per gram of crude) under vigorous stirring.

  • Nucleation: Observe the "cloud point." As the solution turns turbid, pause the ether addition for 5 minutes to allow seed crystals to form, preventing the compound from oiling out.

  • Maturation & Filtration: Resume ether addition until precipitation is complete. Stir the suspension at 0°C for 1 hour. Isolate the white crystalline solid via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold 1:4 Methanol:Ether, followed by pure Ether. Dry under high vacuum for 12 hours.

Protocol B: Free-Basing for Aprotic Solubilization

Objective: Solubilize the compound in Dichloromethane (DCM) for downstream reactions requiring strictly non-aqueous, aprotic conditions. Causality: The hydrochloride salt is insoluble in DCM. By treating the salt with a mild aqueous base, the secondary amine is deprotonated. The resulting neutral "free base" loses its ionic character, drastically lowering its lattice energy and allowing it to partition seamlessly into the lipophilic organic phase[5].

Step-by-Step Methodology:

  • Suspension: Suspend the purified 2-Furyl(methylamino)acetonitrile hydrochloride in Dichloromethane (10 mL per gram of salt). The salt will remain entirely insoluble.

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) to the suspension. Expert Note: Avoid strong bases like NaOH, as they can trigger the retro-Strecker degradation of the aminonitrile or hydrolyze the nitrile group.
    
  • Extraction: Stir the biphasic mixture vigorously for 15 minutes at room temperature. The solid will disappear as the newly formed free base dissolves into the lower DCM layer.

  • Separation: Transfer to a separatory funnel. Collect the lower organic phase. Extract the remaining aqueous phase with one additional portion of DCM.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate immediately prior to the next synthetic step to prevent spontaneous polymerization of the free base.
    

Workflow Start Crude Aminonitrile HCl Reaction Mixture Dissolve Dissolve in minimal MeOH (Solubilization) Start->Dissolve Filter Filter insoluble impurities Dissolve->Filter Antisolvent Dropwise addition of Et2O (Antisolvent) Filter->Antisolvent Crystallize Crystallization of Pure HCl Salt Antisolvent->Crystallize FreeBase Suspend in DCM & Add Aq. NaHCO3 (Free-basing) Crystallize->FreeBase If aprotic solubility needed OrganicLayer Extract into Organic Layer (DCM) FreeBase->OrganicLayer Phase Separation

Figure 2: Experimental workflow for solvent-antisolvent isolation and free-basing.

References

  • Jacobsen, E. N., et al. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." Nature, US National Library of Medicine (PMC). Available at:[Link]

  • Corey, E. J., et al. "Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst." Organic Letters, ACS Publications. Available at: [Link]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. Available at: [Link]

Sources

Exploratory

Stability and Storage Dynamics of 2-Furyl(methylamino)acetonitrile Hydrochloride: A Technical Guide

Executive Summary 2-Furyl(methylamino)acetonitrile hydrochloride is a highly reactive, bifunctional organic intermediate frequently utilized in the synthesis of complex heterocyclic therapeutics and non-natural amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Furyl(methylamino)acetonitrile hydrochloride is a highly reactive, bifunctional organic intermediate frequently utilized in the synthesis of complex heterocyclic therapeutics and non-natural amino acids via the Strecker synthesis pathway. While its utility in drug development is vast, the molecule presents a unique stability challenge: it contains both an electron-rich furan ring and an electrophilic α-aminonitrile moiety.

This whitepaper provides a mechanistic analysis of its degradation pathways, establishes empirical storage conditions, and outlines a self-validating analytical protocol for stability testing.

Mechanistic Basis of Degradation (The "Why")

To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. The instability of 2-Furyl(methylamino)acetonitrile hydrochloride is driven by three primary vectors:

Furan Ring Oxidation and Acid Sensitivity

The furan heterocycle is an electron-rich diene that is highly susceptible to radical-mediated oxidation. Exposure to atmospheric oxygen and light leads to the formation of organic peroxides and highly polar ring-opened products, which subsequently polymerize into insoluble gums[1]. Furthermore, furan rings are notoriously sensitive to strong acids, which catalyze ring-opening and polymerization[2]. While the electron-withdrawing nature of the adjacent protonated aminonitrile group offers marginal stabilization against acid-catalyzed degradation, prolonged exposure to low pH environments will inevitably degrade the core structure.

α-Aminonitrile Hydrolysis and Retro-Strecker Cleavage

As an intermediate of the Strecker synthesis, the α-aminonitrile group is intrinsically designed to undergo hydrolysis. In the presence of water and thermal energy, the nitrile group is hydrolyzed first to an amide, and ultimately to a carboxylic acid [3]. The rate-determining step of this transformation is the hydrolysis of the cyano group of the N-protonated aminonitrile[4].

Additionally, under basic or highly aqueous conditions, the molecule can undergo a retro-Strecker reaction (decyanation), reverting into furfural, methylamine, and toxic hydrogen cyanide (HCN)[5].

Hygroscopicity of the Hydrochloride Salt

The hydrochloride (HCl) salt form is intentionally chosen to protonate the methylamine group, thereby reducing its nucleophilicity and preventing intermolecular side reactions. However, this ionic character renders the crystalline solid highly hygroscopic. Moisture absorbed from the environment creates localized micro-aqueous acidic environments within the powder bed, accelerating both nitrile hydrolysis and furan ring-opening.

Degradation Main 2-Furyl(methylamino) acetonitrile HCl Ox Furan Oxidation (Peroxides/Gums) Main->Ox O2 / UV Light Hyd Nitrile Hydrolysis (Amide/Acid) Main->Hyd H2O / Heat Retro Retro-Strecker (Furfural + HCN) Main->Retro Base / Moisture

Fig 1: Primary degradation pathways of 2-Furyl(methylamino)acetonitrile.

Empirical Storage Conditions

Based on the mechanistic vulnerabilities outlined above, the storage of 2-Furyl(methylamino)acetonitrile hydrochloride must strictly control humidity, oxygen, and temperature.

Quantitative Storage Parameters
Storage ParameterRecommended ConditionCausality / RationaleExpected Shelf-Life
Temperature -20°C (Long-term) 2–8°C (Short-term)Suppresses the activation energy required for nitrile hydrolysis and furan oxidation.> 24 months at -20°C 6 months at 2-8°C
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric oxygen, preventing the formation of furan peroxides and subsequent polymerization.N/A (Maintains purity)
Humidity < 10% RH (Desiccated)Prevents hygroscopic moisture absorption by the HCl salt, halting hydrolytic and retro-Strecker pathways.N/A (Maintains purity)
Light Exposure Amber Vial / DarkPrevents UV-catalyzed free-radical generation on the furan diene system.N/A (Maintains purity)

Self-Validating Stability Testing Protocol

To ensure trustworthiness and scientific integrity during drug development, researchers must employ self-validating experimental systems. The following forced degradation protocol is designed to quantitatively assess the stability of 2-Furyl(methylamino)acetonitrile hydrochloride, utilizing internal quenching controls to prevent false-positive degradation readings.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2-Furyl(methylamino)acetonitrile HCl into a 10 mL amber volumetric flask.

  • Dissolve in anhydrous, HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Note: Acetonitrile is chosen over water or methanol to prevent premature solvolysis of the nitrile group.

Step 2: Stress Application (Aliquoting)

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to Vial A. Add 1.0 mL of 0.1 M HCl.

  • Basic Hydrolysis: Transfer 1.0 mL of stock to Vial B. Add 1.0 mL of 0.1 M NaOH.

  • Oxidative Stress: Transfer 1.0 mL of stock to Vial C. Add 1.0 mL of 3% H₂O₂.

  • Thermal Control: Transfer 1.0 mL of stock to Vial D. Add 1.0 mL of HPLC water.

  • Incubate Vials A, B, C, and D at 60°C for exactly 24 hours.

Step 3: Reaction Quenching (Critical Self-Validation Step)

  • Causality: Failing to quench the stressor before HPLC analysis allows degradation to continue inside the autosampler, skewing kinetic data.

  • Neutralize Vial A with 1.0 mL of 0.1 M NaOH.

  • Neutralize Vial B with 1.0 mL of 0.1 M HCl.

  • Quench Vial C with a mild reducing agent (e.g., sodium thiosulfate) to neutralize residual peroxides.

Step 4: HPLC-UV Analysis

  • Dilute all quenched samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Inject onto a C18 Reverse-Phase column. Monitor via UV detection (typically 220-254 nm for furan derivatives).

  • Calculate the mass balance by comparing the peak area of the remaining intact API against an unstressed control sample stored at -20°C.

Protocol S1 Sample Aliquoting S2 Stress Application S1->S2 S3 Reaction Quenching S2->S3 S4 HPLC-UV Analysis S3->S4

Fig 2: Self-validating workflow for forced degradation stability testing.

Conclusion

Handling 2-Furyl(methylamino)acetonitrile hydrochloride requires a rigorous understanding of its dual-threat degradation profile. By treating the furan ring as an oxidation risk and the α-aminonitrile as a hydrolysis risk, researchers can implement strict environmental controls (Argon atmosphere, -20°C, desiccation) to preserve the integrity of this critical synthetic intermediate.

References

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components National Renewable Energy Laboratory (NREL) / Fuel URL:[Link][1]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry MedSchoolCoach URL:[Link][3]

  • Proton transfers in the Strecker reaction revealed by DFT calculations National Center for Biotechnology Information (NCBI) / PMC URL:[Link][4]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile ChemRxiv URL:[Link][5]

Sources

Foundational

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacology of Furan-Containing Compounds

Introduction & Historical Context As a Senior Application Scientist, I often emphasize that to master a chemical class, one must understand its origins. The furan ring—a five-membered aromatic heterocycle containing one...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

As a Senior Application Scientist, I often emphasize that to master a chemical class, one must understand its origins. The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—was not rationally designed in a modern laboratory; it was discovered through empirical observation. In the 1830s, the German chemist Johann Wolfgang Döbereiner isolated furfural (furan-2-carboxaldehyde) as a byproduct of distilling lignocellulosic biomass (such as bran and sawdust) with sulfuric acid[1].

For decades, furan derivatives remained industrial curiosities used primarily as solvents or resins. However, as medicinal chemistry evolved, the stereoelectronic properties of the furan ring—specifically its ability to act as a hydrogen bond acceptor and its lipophilic aromatic character—catapulted it into the realm of privileged pharmacophores[2]. Today, furan-containing compounds are foundational to numerous therapeutic classes, though their unique metabolic liabilities require rigorous experimental oversight.

Core Synthetic Methodologies: Constructing the Furan Scaffold

To leverage furans in drug development, we must synthesize them with high regiocontrol. The two most historically significant and mechanistically robust pathways are the Paal-Knorr and Feist-Benary syntheses.

The Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, this method remains the gold standard for generating substituted furans from 1,4-dicarbonyl compounds[3].

Mechanistic Causality: The reaction is driven by acid catalysis. The acid protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbon and facilitating enolization. The resulting enol acts as an internal nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. A subsequent acid-catalyzed dehydration step forces the loss of water, driving the system toward the thermodynamically stable aromatic furan ring[3].

PaalKnorr A 1,4-Diketone C Protonated Carbonyl A->C + H+ B Acid Catalyst (H+) B->C D Enol Intermediate C->D Tautomerization E Cyclic Hemiacetal D->E Intramolecular Attack F Dehydration (-H2O) E->F Acid-catalyzed G Substituted Furan F->G Aromatization

Fig 1: Mechanistic pathway of the Paal-Knorr furan synthesis via acid-catalyzed cyclization.

The Feist-Benary Synthesis

While Paal-Knorr is excellent for 1,4-diketones, the Feist-Benary synthesis provides an orthogonal approach by reacting α-halo ketones with β-dicarbonyl compounds under basic conditions[4].

Mechanistic Causality: The base deprotonates the highly acidic active methylene of the β-dicarbonyl. The resulting enolate performs an intermolecular aldol addition onto the carbonyl of the α-halo ketone. This is followed by an intramolecular substitution (an alkoxide displacing the halide) to close the ring, and a final dehydration yields the polysubstituted furan[4].

Pharmacological Significance & Drug Discovery

Furan rings are ubiquitous in FDA-approved drugs. They serve as bioisosteres for phenyl, pyrrole, or thiophene rings, often improving receptor binding affinity while modulating aqueous solubility[2].

Quantitative Data: Key Furan-Containing Therapeutics

The following table summarizes the pharmacokinetic profiles of historically and clinically significant furan-containing drugs.

Drug NameTherapeutic ClassPrimary TargetMolecular WeightOral Bioavailability
Furosemide Loop DiureticNKCC2 Cotransporter330.74 g/mol ~60% (Highly variable)[5]
Amiodarone AntiarrhythmicK+ Channels645.30 g/mol ~50% (Range: 22-86%)[6]
Nitrofurantoin AntibacterialBacterial Ribosomes/DNA238.16 g/mol ~80-90%[7]
Ranitidine H2 AntagonistHistamine H2 Receptor314.41 g/mol ~50%[8]
The Double-Edged Sword: Furan Toxicity and Metabolism

Despite its utility, the furan ring carries a known toxicological liability. In the liver, Cytochrome P450 (CYP450) enzymes can oxidize the electron-rich furan ring into highly reactive electrophiles, specifically furan epoxides and cis-enedials[2]. If not rapidly detoxified by Glutathione (GSH), these intermediates covalently bind to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins, leading to severe hepatotoxicity[2].

FuranTox Furan Furan-Containing Drug CYP CYP450 Oxidation Furan->CYP Epoxide Furan Epoxide (Reactive) CYP->Epoxide [O] Enedial cis-Enedial (Reactive) Epoxide->Enedial Ring Opening GSH GSH Conjugation Epoxide->GSH Trapping Proteins Covalent Binding to Cellular Proteins Epoxide->Proteins Nucleophilic Attack Enedial->GSH Trapping Enedial->Proteins Nucleophilic Attack Detox Excretion (Detoxification) GSH->Detox Tox Hepatotoxicity Proteins->Tox

Fig 2: Cytochrome P450-mediated bioactivation of furan rings leading to hepatotoxicity.

Experimental Workflows & Self-Validating Protocols

In my laboratory, we rely on protocols that are inherently self-validating. Below are two critical workflows for synthesizing and evaluating furan-containing compounds.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Objective: Synthesize a symmetrically substituted furan from hexane-2,5-dione.

Causality of Reagents:

  • p-Toluenesulfonic acid (pTSA) is selected as a mild, organic-soluble catalyst to prevent the excessive polymerization often seen with harsh mineral acids.

  • Toluene is used as the solvent because its boiling point (110°C) allows for the azeotropic removal of water via a Dean-Stark trap. Removing water shifts the equilibrium entirely toward the dehydrated furan product.

Step-by-Step Methodology:

  • Charge a 100 mL round-bottom flask with hexane-2,5-dione (10 mmol), pTSA (0.5 mmol, 5 mol%), and anhydrous toluene (50 mL).

  • Attach a Dean-Stark apparatus fitted with a reflux condenser.

  • Heat the mixture to reflux (110°C) for 4 hours. Monitor the accumulation of water in the Dean-Stark trap.

  • Cool the reaction to room temperature. Quench by washing with saturated aqueous NaHCO3 (3 x 20 mL) to neutralize the pTSA.

  • Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Self-Validating System (QC):

  • TLC: Co-spot the starting material and reaction mixture. Hexane-2,5-dione is UV-inactive but stains with KMnO4. The product, 2,5-dimethylfuran, is highly UV-active at 254 nm, providing immediate visual confirmation of aromatization.

  • 1H NMR: Validation is achieved by observing the disappearance of the methyl ketone singlet (~2.1 ppm) and the emergence of the aromatic furan protons at ~5.8 ppm.

Protocol 2: In Vitro Trapping Assay for Furan Reactive Metabolites

Objective: Assess the CYP450-mediated bioactivation of a furan-containing drug candidate.

Causality of Reagents:

  • Human Liver Microsomes (HLMs) provide the full complement of hepatic CYP450 enzymes.

  • Glutathione (GSH) acts as a soft nucleophilic "trap." By adding GSH in massive excess, we outcompete the binding of reactive epoxides/enedials to microsomal proteins, forming stable GSH-conjugates that can be analyzed.

Step-by-Step Methodology:

  • Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 50 µM of the furan compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding 1 mM NADPH (the essential electron donor for CYP450).

  • Incubate at 37°C for exactly 60 minutes.

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent immediately precipitates the proteins, halting enzymatic activity and extracting the small molecules.

  • Centrifuge at 14,000 x g for 15 minutes and collect the supernatant for LC-MS/MS analysis.

Self-Validating System (QC):

  • Negative Control: Run a parallel incubation lacking NADPH. If GSH-conjugates are detected in this control, it indicates non-CYP-mediated artifactual degradation.

  • Mass Spectrometry: The assay is validated when LC-MS/MS detects a mass shift corresponding to the parent drug + [O] + GSH (+323 Da) exclusively in the +NADPH sample.

References

  • American Chemical Society. (2019). Furfural. Molecule of the Week Archive.[Link]

  • Wikipedia Contributors. Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • RSC Advances. (2019). Regiospecific synthesis of polysubstituted furans. Royal Society of Chemistry.[Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.[Link]

  • ACS Omega. (2020). Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide.[Link]

  • Drugs.com. Amiodarone: Package Insert / Prescribing Information. [Link]

  • Wikipedia Contributors. Nitrofurantoin. Wikipedia, The Free Encyclopedia. [Link]

  • Drugs.com. Ranitidine: Package Insert / Prescribing Information. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Furyl(methylamino)acetonitrile Hydrochloride: A Gateway to Novel Furan-Containing Scaffolds

Introduction: Unveiling a Potent Building Block in Medicinal and Organic Chemistry In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of furan moieties into molecular frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potent Building Block in Medicinal and Organic Chemistry

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of furan moieties into molecular frameworks has been a persistent theme, owing to their prevalence in a myriad of biologically active compounds and their utility as versatile synthetic intermediates.[1] 2-Furyl(methylamino)acetonitrile hydrochloride emerges as a particularly valuable and reactive building block, offering a unique combination of a nucleophilic secondary amine, an electrophilic nitrile, and a furan ring susceptible to various transformations. This trifecta of functional groups provides a rich platform for the construction of complex molecular architectures, including novel amino acids, diamines, and diverse heterocyclic systems.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis and synthetic applications of 2-Furyl(methylamino)acetonitrile hydrochloride. We will explore its preparation via the robust Strecker synthesis and detail its subsequent transformations into valuable downstream products, providing experimentally grounded protocols and mechanistic insights to empower your research endeavors.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic manipulations, a thorough understanding of the physicochemical properties and safety profile of 2-Furyl(methylamino)acetonitrile hydrochloride is paramount.

PropertyValueReference
CAS Number 24026-94-6[2]
Molecular Formula C₇H₉ClN₂O[2]
Molecular Weight 172.61 g/mol [2]
Appearance Typically a solid
Solubility Soluble in polar solvents

Safety Precautions: As with all nitrile-containing compounds, 2-Furyl(methylamino)acetonitrile hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All reactions involving cyanide sources must be conducted with extreme caution and under established safety protocols.

Synthesis of 2-Furyl(methylamino)acetonitrile Hydrochloride: A Strecker Reaction Approach

The most direct and efficient method for the preparation of α-aminonitriles such as 2-Furyl(methylamino)acetonitrile hydrochloride is the Strecker amino acid synthesis.[3][4] This venerable yet highly reliable one-pot, three-component reaction involves the condensation of an aldehyde with an amine to form an imine, which is subsequently attacked by a cyanide nucleophile.[4]

Strecker_Synthesis

Detailed Experimental Protocol: Synthesis of 2-Furyl(methylamino)acetonitrile Hydrochloride

This protocol is a generalized procedure based on established Strecker synthesis methodologies.[5][6] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Furaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-furaldehyde (1.0 eq.) in methanol. Cool the solution in an ice bath. To this, add methylamine solution (1.1 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cyanation: Cool the reaction mixture back down in an ice bath. In a separate flask, dissolve potassium cyanide (1.1 eq.) in a minimal amount of cold water. Add the KCN solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Furyl(methylamino)acetonitrile free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

  • Isolation and Purification: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain 2-Furyl(methylamino)acetonitrile hydrochloride. The product can be further purified by recrystallization if necessary.

Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point determined.

Applications in Organic Synthesis: A Versatile Intermediate

The synthetic utility of 2-Furyl(methylamino)acetonitrile hydrochloride stems from the reactivity of its nitrile group and the potential for further elaboration of the furan ring.

Applications

Synthesis of α-Amino Acids: Access to Novel Glycine Derivatives

One of the most powerful applications of α-aminonitriles is their hydrolysis to the corresponding α-amino acids.[4] This transformation provides access to both natural and unnatural amino acids, which are fundamental components of peptides and have significant applications in medicinal chemistry.

Protocol: Hydrolysis to 2-Furyl-N-methylglycine

This protocol is a general procedure for the acidic hydrolysis of nitriles.

Materials:

  • 2-Furyl(methylamino)acetonitrile hydrochloride

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-Furyl(methylamino)acetonitrile hydrochloride (1.0 eq.) in a mixture of concentrated HCl and water (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a water-miscible organic solvent like ethanol or acetone. Dry the product under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Synthesis of 1,2-Diamines: Building Blocks for Ligands and Pharmaceuticals

The reduction of the nitrile group in α-aminonitriles provides a straightforward route to 1,2-diamines. These motifs are prevalent in pharmacologically active molecules and are widely used as ligands in coordination chemistry.

Protocol: Reduction to N-methyl-1-(furan-2-yl)ethane-1,2-diamine

This protocol utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-Furyl(methylamino)acetonitrile (free base)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, Glauber's salt (Na₂SO₄·10H₂O) or a similar quenching agent

Procedure:

  • Preparation of the Free Base: If starting from the hydrochloride salt, neutralize it with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent in vacuo.

  • Reduction: In a dry, inert atmosphere, suspend LiAlH₄ (a molar excess, e.g., 2-3 eq.) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a dropping funnel and a reflux condenser. Cool the suspension in an ice bath. Dissolve the 2-Furyl(methylamino)acetonitrile free base in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching (Fieser work-up): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), then 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Multicomponent Reactions: Rapid Generation of Molecular Complexity

The nitrile and amine functionalities of 2-Furyl(methylamino)acetonitrile hydrochloride make it a potential substrate for multicomponent reactions (MCRs) such as the Passerini and Ugi reactions.[7][8] These reactions are highly valued for their ability to generate complex, drug-like molecules in a single, atom-economical step. While specific examples with this exact substrate may not be widely reported, its structural motifs suggest its applicability in such transformations, opening avenues for the synthesis of novel peptide mimics and complex heterocyclic libraries.

Conclusion

2-Furyl(methylamino)acetonitrile hydrochloride is a readily accessible and highly versatile building block for organic synthesis. Its preparation via the Strecker reaction is straightforward, and its functional groups offer multiple handles for subsequent transformations. The protocols and insights provided herein serve as a foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the synthesis of novel furan-containing molecules with applications in medicinal chemistry and materials science.

References

  • Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. (2025).
  • Synthesis, characterization and biological evalu
  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed.
  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline.
  • Furan Derivatives and Their Role in Pharmaceuticals | American Journal of Bioscience and Clinical Integrity.
  • Optimization of the Ugi Reaction Using Parallel Synthesis and Autom
  • Acetonitrile, diethylamino - Organic Syntheses Procedure.
  • Strecker amino acid synthesis - Wikipedia.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(2-Furyl)hydroxyacetonitrile - Benchchem.
  • Passerini reaction - Wikipedia.
  • Strecker Synthesis - Organic Chemistry Portal.
  • Ch27 : Strecker Synthesis of amino acids - University of Calgary.
  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified - YouTube.
  • The Biginelli and Related (Passerini and Ugi) Reactions - Baran Lab.
  • Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reac.
  • Process for the preparation of 2-\2-furyl\ ethanol amine - European P
  • 24026-94-6|2-(Furan-2-yl)-2-(methylamino)acetonitrile hydrochloride - BLDpharm.
  • CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google P
  • Application Note: Continuous Flow Synthesis of (R)-(2-Furyl)hydroxyacetonitrile - Benchchem.
  • Ugi Four-Component Reactions Using Altern
  • Stereochemical Control of the Passerini Reaction - Broad Institute.
  • 2-Furanmethanamine - the NIST WebBook.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Hydrolysis of aminoacetonitrile in glycine via the glycinamide.
  • 2-amino-N-[(furan-2-yl)methyl]-N-methylpentanamide hydrochloride - MilliporeSigma.
  • 2-furfuryl mercaptan - Organic Syntheses Procedure.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC.
  • Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid c

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Application

protocol for the synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride from furfural

Scope and Mechanistic Rationale The synthesis of 2-furyl(methylamino)acetonitrile hydrochloride is achieved via a modified Strecker amino acid synthesis[1]. This protocol outlines the rapid, one-pot condensation of an al...

Author: BenchChem Technical Support Team. Date: March 2026

Scope and Mechanistic Rationale

The synthesis of 2-furyl(methylamino)acetonitrile hydrochloride is achieved via a modified Strecker amino acid synthesis[1]. This protocol outlines the rapid, one-pot condensation of an aldehyde (furfural) with an amine and a cyanide source to form an α-aminonitrile, which is subsequently isolated as a stable hydrochloride salt.

To maximize safety and yield, this methodology avoids the use of highly hazardous, volatile hydrogen cyanide (HCN) and gaseous methylamine. Instead, it utilizes a bench-stable combination of methylamine hydrochloride and sodium cyanide (NaCN)[2].

Causality of Experimental Design:

  • In Situ Buffering: When dissolved in an aqueous-methanolic solvent, methylamine hydrochloride (pKa ~10.6) and sodium cyanide establish a buffered equilibrium (pH ~9–10). This mildly alkaline environment allows for the liberation of free methylamine, which nucleophilically attacks the carbonyl carbon of furfural to form an intermediate N-methyl-1-(2-furyl)methanimine[3].

  • Solvent Selection: Furfural has limited solubility in pure water, whereas the inorganic salts (NaCN, MeNH₂·HCl) require an aqueous environment to dissolve. A 1:1 Methanol/Water co-solvent system ensures a homogeneous reaction mixture, maximizing the collision frequency between the iminium intermediate and the cyanide nucleophile[4].

  • Anhydrous Salt Formation: The final protonation step utilizes anhydrous hydrogen chloride in dioxane rather than aqueous HCl. Introducing water at this stage would prevent the crystallization of the highly water-soluble hydrochloride salt and risk the acidic hydrolysis of the nitrile group into a carboxylic acid[3].

Mechanism A Furfural + Methylamine HCl B Iminium Intermediate A->B - H2O (pH ~9) C α-Aminonitrile (Free Base) B->C + NaCN (Nucleophilic Attack) D Hydrochloride Salt Product C->D + Anhydrous HCl (Protonation)

Mechanistic pathway of the modified Strecker synthesis for 2-furyl(methylamino)acetonitrile.

Critical Safety and Regulatory Directives

Trustworthiness & Safety: This protocol involves Sodium Cyanide (NaCN) , a highly toxic and potentially fatal reagent.

  • Engineering Controls: All steps involving NaCN must be performed in a certified, high-velocity fume hood.

  • pH Monitoring: Never allow the reaction mixture to become highly acidic (pH < 7) during the cyanation phase, as this will result in the rapid evolution of lethal hydrogen cyanide (HCN) gas.

  • Waste Quenching: All glassware, aqueous layers, and contaminated consumables must be quenched in a dedicated waste bath containing an excess of commercial bleach (sodium hypochlorite, NaOCl) adjusted to pH > 10 with NaOH. Allow the waste to sit for 24 hours to fully oxidize residual cyanide to the relatively non-toxic cyanate before institutional disposal.

Reagent Specifications and Stoichiometry

The following quantitative parameters are scaled for a standard 100 mmol synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Furfural (Freshly distilled)96.081.009.61 g (8.28 mL)Electrophile / Starting Material
Methylamine hydrochloride 67.521.107.43 gAmine source / Reaction Buffer
Sodium cyanide (NaCN) 49.011.105.39 gCyanide source / Nucleophile
Methanol / Water (1:1 v/v) N/AN/A100 mLHomogeneous Reaction Solvent
Diethyl Ether (Et₂O) 74.12N/A300 mLExtraction & Washing Solvent
HCl in Dioxane (4.0 M) 36.461.2030.0 mLAnhydrous protonation reagent

Step-by-Step Experimental Protocol

Phase 1: One-Pot Imine Formation and Cyanation
  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and place it in a well-ventilated fume hood.

  • Buffer Establishment: Dissolve 7.43 g (110 mmol) of methylamine hydrochloride in 50 mL of distilled water.

  • Imine Initiation: Add 50 mL of methanol to the aqueous solution, followed by 9.61 g (100 mmol) of freshly distilled furfural. Stir the mixture at room temperature (20–25 °C) for 15 minutes. Self-Validation: The solution will turn slightly yellow, indicating initial imine formation.

  • Cyanide Addition (Critical): Cool the reaction flask in an ice-water bath to 0–5 °C. Slowly add 5.39 g (110 mmol) of sodium cyanide in small portions over 15 minutes.

    • Causality: The dissolution and reaction of NaCN is exothermic. Elevated temperatures can lead to the volatilization of HCN (boiling point 25.6 °C) and promote the formation of dark, polymeric byproducts from furfural, which is prone to resinification under thermal stress.

  • Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours to ensure complete conversion to the α-aminonitrile[4].

Phase 2: Liquid-Liquid Extraction of the Free Base
  • Phase Separation: Transfer the crude reaction mixture to a 500 mL separatory funnel. Dilute with an additional 100 mL of distilled water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 100 mL). Causality: Diethyl ether is chosen over ethyl acetate because it carries over significantly less water, which is critical for the subsequent anhydrous salt formation.

  • Washing: Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine) to remove residual methanol and water.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a maximum bath temperature of 30 °C. The intermediate 2-furyl(methylamino)acetonitrile free base will present as a viscous, pale-yellow oil.

Phase 3: Anhydrous Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude free base oil in 100 mL of strictly anhydrous diethyl ether in a dry 250 mL Erlenmeyer flask.

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture condensation.

  • Precipitation: Dropwise, add 30.0 mL of 4.0 M HCl in dioxane (120 mmol) while stirring vigorously.

    • Self-Validation: A white to off-white crystalline precipitate of 2-furyl(methylamino)acetonitrile hydrochloride will form immediately upon addition.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the suspension through a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 50 mL of cold, anhydrous diethyl ether. Dry the solid in a vacuum desiccator overnight to afford the final product.

Workflow Step1 1. Reagent Mixing Furfural + MeNH2·HCl + NaCN Step2 2. Incubation Stir at 20-25 °C (12 h) Step1->Step2 Step3 3. Extraction Extract with Et2O, wash with brine Step2->Step3 Step4 4. Concentration Dry over Na2SO4, Rotary Evaporate Step3->Step4 Step5 5. Salt Formation Dissolve in dry Et2O, add HCl/Dioxane Step4->Step5 Step6 6. Isolation Filter, wash with cold Et2O, dry Step5->Step6

Step-by-step experimental workflow from reagent mixing to final product isolation.

Troubleshooting and Process Optimization

Observed IssuePotential Chemical CauseCorrective Action / Optimization
Low yield of free base oil Incomplete imine formation prior to cyanation.Allow furfural and methylamine HCl to stir for a full 30 minutes before introducing NaCN.
Dark brown/black reaction mixture Oxidation or base-catalyzed polymerization of furfural.Ensure furfural is freshly distilled (colorless). Purge the reaction flask with inert gas (N₂). Keep temperature ≤ 5 °C during NaCN addition.
No precipitate during salt formation Presence of residual water in the organic solvent.Ensure the free base is thoroughly dried over Na₂SO₄. Verify that the ether and HCl/Dioxane are strictly anhydrous.
Product precipitates as a sticky, oily sludge Impurities interfering with the crystal lattice formation.Decant the solvent, and triturate the crude sludge with cold acetone, or recrystallize from a hot ethanol/ether mixture.

References

  • Strecker Synthesis - Master Organic Chemistry. masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhvrU_dQc5-fqsItTo2iBVw022B1HcwDZ8UPVpvVJrFNJJHmyXl3EBNmhG2_1DSjW6wNBqAUTNaexl0wDTyEj6OMtS7NLwmrgneltaLqwQsZnl4klXfQ3H33ah3kTtFnDMw0fFt3tMpb6SMRjpAiecUDzZRT05I6dk0FJ63UmvHr1YLw==]
  • Strecker amino acid synthesis - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs752Ui5LlKsKItJ0_w83BYcFYjzGUQM_2gXBlXyzRpzFKaca2hycjIYnryoRNC_g5m0hKfkzK6f8sNCBh_jd1XGVESNeH6mkf91Ra3EyiPtO9K2X8g9fOXTZjg7zHa-CXEQP4MJSCCZNecxcsIZxYvom7RVk=]
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM200AVZRdYOQap0fRgb9gcCKKPYQT1n8VEI8bYAXF77jJAfrpG8FApkXzOJtnxECtmR-3xir0Oo3vjQuJrynUR8uINGump5DfQiF0cq38WIuIHifIpVjhN5lqKFtT2cSisuXgLlbNkwnzZ0El037G3n1aepZN1DVY-CrPeX_BSKvmAiMPJZDSgooDjCOhVyS2eQ==]
  • Strecker Synthesis - Organic Chemistry Portal. organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6QIMFjIapOohKmBld8Pr2oOdytCQwLClka4WwELCWQwd5WvY8rgr-qEkPkq8MafNsl0iwPwj7X2glQtkJbYsITcCYolD4aYWnp8jbwa6aFP0u7Fv43Ay_flKjc0Yc8sKLMOZfsGPojmXUi1nfEXM4-2vgv2LY31LG9YROaZb6Bs4-]

Sources

Method

Application Note: 2-Furyl(methylamino)acetonitrile Hydrochloride in Medicinal Chemistry

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Chemical Profile 2-Furyl(methylamino)acetonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

2-Furyl(methylamino)acetonitrile hydrochloride (FMAA-HCl) is a highly versatile


-aminonitrile building block utilized extensively in modern medicinal chemistry. Structurally comprising a furan heterocycle, a secondary methylamine, and a nitrile group attached to a chiral center, this compound serves as a critical intermediate for divergent synthetic pathways.

The strategic value of FMAA-HCl lies in its ability to act as a precursor for unnatural amino acids (UAAs), 1,2-diamines, and complex nitrogenous heterocycles. By leveraging the orthogonal reactivity of the nitrile and the secondary amine, researchers can rapidly generate libraries of peptidomimetics and small-molecule pharmacophores.

The Causality of the Hydrochloride Salt

A common pitfall in


-aminonitrile chemistry is the inherent instability of the free base. Free 

-aminonitriles are susceptible to the retro-Strecker reaction , where the molecule spontaneously decomposes back into the imine and free cyanide [1].

Mechanistic Insight: The expulsion of the cyanide leaving group is assisted by the lone pair of electrons on the adjacent nitrogen atom. By converting the free base into the hydrochloride salt , the nitrogen is protonated (


). This drastically reduces the electron density at the nitrogen center, eliminating its ability to push out the cyanide ion. Consequently, FMAA-HCl is a bench-stable, crystalline solid that can be stored for extended periods without degradation or polymerization.

Mechanistic Workflow: The Strecker Synthesis

The synthesis of FMAA-HCl is achieved via a modified Strecker reaction. To prevent the formation of the kinetic cyanohydrin byproduct, the reaction is driven toward the thermodynamic


-aminonitrile product by pre-forming the iminium intermediate or utilizing Lewis acid catalysis [2].

StreckerMechanism Furfural Furfural (Aldehyde Precursor) Imine Iminium Intermediate (Kinetic Sink) Furfural->Imine + Methylamine - H2O Methylamine Methylamine (Amine Donor) Methylamine->Imine Aminonitrile 2-Furyl(methylamino)acetonitrile (Free Base) Imine->Aminonitrile + Cyanide Nucleophilic Attack Cyanide TMSCN (Nucleophile) Cyanide->Aminonitrile Product FMAA-HCl (Stable Salt) Aminonitrile->Product + HCl Prevents Retro-Strecker HCl Anhydrous HCl (Stabilization) HCl->Product

Workflow and mechanistic causality of the Strecker synthesis of FMAA-HCl.

Optimization of Reaction Conditions

The choice of cyanide source and solvent dictates the purity of the final product. Trimethylsilyl cyanide (TMSCN) is heavily favored over potassium cyanide (KCN) because it allows for strictly anhydrous conditions, thereby suppressing aqueous side reactions (such as premature nitrile hydrolysis) [3].

Table 1: Optimization of FMAA Synthesis Parameters

Cyanide SourceSolventAdditive/CatalystTime (h)Yield (%)Purity (HPLC)Causality / Observation
KCN / NH

Cl
H

O / MeOH
None2445%< 80%High cyanohydrin byproduct due to aqueous equilibrium.
TMSCNDCMMgSO

1278%92%MgSO

drives imine formation; anhydrous conditions improve yield.
TMSCNSolvent-freeZr(HSO

)

(2 mol%)
294%> 98%Lewis acid activates imine; solvent-free maximizes collision frequency.

Divergent Medicinal Chemistry Applications

FMAA-HCl is not an end-product but a central hub for generating high-value pharmacophores.

Applications FMAA FMAA-HCl (Central Hub) Hydrolysis Acidic Hydrolysis (6N HCl, Reflux) FMAA->Hydrolysis Reduction Nitrile Reduction (LiAlH4 or H2/Pd) FMAA->Reduction Cyclization Cyclization (Phosgene/Amidines) FMAA->Cyclization UAA N-Methyl-2-furylglycine (Peptidomimetics) Hydrolysis->UAA Diamine 1,2-Diamines (Kinase Inhibitors) Reduction->Diamine Heterocycle Imidazoles/Pyrazines (GPCR Ligands) Cyclization->Heterocycle

Divergent medicinal chemistry applications of FMAA-HCl.

Synthesis of N-Methyl-2-furylglycine (Peptidomimetics)

Hydrolysis of the nitrile yields N-methyl-2-furylglycine. In drug design, the 2-furyl group acts as a unique bioisostere for a phenyl ring, offering a smaller van der Waals volume and a hydrogen-bond acceptor (the furan oxygen) [4]. Furthermore, the


-methyl group restricts the conformational flexibility of the peptide backbone and provides robust resistance against proteolytic degradation by exopeptidases.
Reduction to 1,2-Diamines (Kinase Inhibitors)

Reduction of the nitrile group (e.g., via LiAlH


 or catalytic hydrogenation) produces 1-(2-furyl)-N

-methylethane-1,2-diamine. This 1,2-diamine motif is a privileged scaffold for coordinating metals in metalloenzyme inhibitors or for occupying the solvent-exposed regions of kinase ATP-binding pockets.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical controls are embedded to ensure causality and experimental integrity.

Protocol A: Synthesis of 2-Furyl(methylamino)acetonitrile Hydrochloride

Objective: Synthesize FMAA-HCl with >98% purity using anhydrous Strecker conditions.

  • Imine Formation:

    • To a flame-dried round-bottom flask under argon, add furfural (10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

    • Add anhydrous MgSO

      
       (2.0 g) to act as a water scavenger, driving the equilibrium toward the imine.
      
    • Dropwise, add a solution of methylamine (11.0 mmol, 2M in THF) at 0 °C. Stir for 2 hours at room temperature.

  • Cyanation:

    • Cool the mixture back to 0 °C. Slowly add trimethylsilyl cyanide (TMSCN, 12.0 mmol). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

    • Stir for 12 hours at room temperature.

    • Self-Validation Step: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active furfural spot and the appearance of a new spot (staining positive with ninhydrin) confirms conversion.

  • Isolation and Salt Formation:

    • Filter the mixture through a Celite pad to remove MgSO

      
      . Concentrate the filtrate under reduced pressure.
      
    • Dissolve the crude free base in anhydrous diethyl ether (15 mL).

    • At 0 °C, add a solution of HCl in dioxane (4.0 M, 1.2 eq) dropwise. A white precipitate (FMAA-HCl) will immediately form.

    • Filter, wash with cold ether, and dry under a vacuum.

    • Self-Validation Step: IR spectroscopy must show a sharp, weak absorption band at ~2240 cm

      
       (C
      
      
      
      N stretch), confirming the survival of the nitrile group.
Protocol B: Acidic Hydrolysis to N-Methyl-2-furylglycine Hydrochloride

Objective: Convert the


-aminonitrile to an unnatural amino acid.
  • Hydrolysis:

    • Suspend FMAA-HCl (5.0 mmol) in 6N aqueous HCl (15 mL).

    • Causality Note: Strong acidic conditions are required to protonate the nitrile, making the nitrile carbon sufficiently electrophilic for water to attack, forming an amide intermediate, which subsequently hydrolyzes to the carboxylic acid.

    • Reflux the mixture at 105 °C for 16 hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (2 x 10 mL) to remove any furan-derived degradation byproducts.

    • Lyophilize the aqueous layer to yield the crude amino acid hydrochloride salt.

    • Purify via cation-exchange chromatography (e.g., Dowex 50WX8) eluting with 1M NH

      
      OH to obtain the zwitterionic N-methyl-2-furylglycine.
      
    • Self-Validation Step:

      
      H-NMR (D
      
      
      
      O) should show the disappearance of the nitrile carbon and the appearance of a carboxylate carbon at ~174 ppm in
      
      
      C-NMR.

References

  • Reversible asymmetric Strecker reaction between imine and aminonitrile with a 2-furyl substituent.ResearchGate.
  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes.SciSpace.
  • Synthesis of alpha-aminonitriles (US4551526A).Google Patents.
  • Dual-encoder contrastive learning accelerates enzyme discovery (Validation of 2-furylglycine synthesis).bioRxiv.
Application

Application Note: 2-Furyl(methylamino)acetonitrile Hydrochloride as a Divergent Scaffold for Pharmaceutical Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Chemoselective transformations of -aminonitriles into unnatural amino acids and 1,2-diamines. Strategic Context in Medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Chemoselective transformations of


-aminonitriles into unnatural amino acids and 1,2-diamines.

Strategic Context in Medicinal Chemistry

The incorporation of heteroaromatic rings and substituted amines is a cornerstone of modern drug discovery. 2-Furyl(methylamino)acetonitrile hydrochloride (CAS: 24026-94-6) is a highly versatile, bifunctional


-aminonitrile. The furan ring serves as a lipophilic bioisostere for phenyl or pyrrole rings, often improving the membrane permeability and target-binding affinity of kinase inhibitors and GPCR ligands.

The true synthetic value of this scaffold lies in the reactivity of the


-aminonitrile moiety. Originally popularized via the Strecker synthesis[1], 

-aminonitriles act as masked functional groups that can be driven down two distinct synthetic pathways:
  • Hydrolysis to yield unnatural, furan-substituted

    
    -amino acids.
    
  • Reduction to yield sterically hindered 1,2-diamines.

Understanding the thermodynamic and kinetic drivers of these pathways is critical to preventing side reactions such as retro-Strecker degradation, dimerization, or furan ring opening.

Mechanistic Rationale & Synthetic Divergence

The


-aminonitrile carbon is highly electrophilic, while the adjacent secondary amine is nucleophilic. This proximity requires strict control over reaction conditions.
  • Pathway A (Hydrolysis): The nitrile group is hydrated to an amide, followed by further hydrolysis to a carboxylic acid[2]. This process requires forcing conditions (strong acid or base). Acidic hydrolysis is preferred here because protonation of the methylamino group prevents nucleophilic side reactions and stabilizes the furan ring against oxidative degradation.

  • Pathway B (Reduction): Catalytic hydrogenation of the nitrile yields a primary amine. However, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to secondary amine dimers[3]. The addition of excess anhydrous ammonia is required to shift the equilibrium and trap the imine, ensuring high chemoselectivity for the 1,2-diamine[4].

SyntheticDivergence A 2-Furyl(methylamino) acetonitrile HCl B (Furan-2-yl)(methylamino) acetic acid (Unnatural Amino Acid) A->B Hydrolysis (6M HCl, 100°C) C 1-(Furan-2-yl)-N1-methyl ethane-1,2-diamine (1,2-Diamine) A->C Reduction (H2, Raney Ni, NH3)

Figure 1: Divergent synthetic pathways of 2-Furyl(methylamino)acetonitrile hydrochloride.

Protocol A: Synthesis of (Furan-2-yl)(methylamino)acetic acid

This protocol utilizes acid-catalyzed hydrolysis. While enzymatic dynamic kinetic resolution (DKR) using nitrilases can yield enantiopure amino acids[5], robust chemical hydrolysis is preferred for rapid generation of racemic building blocks during early structure-activity relationship (SAR) studies.

Causality of Reagent Selection
  • 6M HCl: Acts as both the solvent and the catalyst. It protonates the basic nitrogen, deactivating it and preventing retro-Strecker decomposition (loss of HCN) which occurs readily under basic conditions.

  • Isoelectric Precipitation: Unnatural amino acids are highly water-soluble zwitterions. Isolating them requires precise pH adjustment to their isoelectric point (pI) to minimize solubility and induce crystallization.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-Furyl(methylamino)acetonitrile hydrochloride (10.0 g, 57.9 mmol) in 6M aqueous HCl (100 mL).

  • Thermal Hydrolysis: Heat the mixture to a gentle reflux (100°C) with continuous magnetic stirring for 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS. The reaction is complete when the starting material mass (

    
     137 [M+H]⁺ for the free base) disappears, and the product mass (
    
    
    
    156 [M+H]⁺) dominates.
  • Workup & pH Adjustment: Cool the reaction to 0°C in an ice bath. Slowly add 4M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH to exactly 5.5 (the calculated isoelectric point of the product).

  • Isolation: A white/off-white precipitate will form. Stir at 0°C for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL) and cold ethanol (10 mL).

  • Self-Validation: Run a Ninhydrin-stained TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The product should appear as a single spot with an

    
     of ~0.3, staining faint yellow/brown (characteristic of secondary amines).
    

Protocol B: Synthesis of 1-(Furan-2-yl)-N1-methylethane-1,2-diamine

The reduction of


-aminonitriles to 1,2-diamines is notoriously difficult due to the propensity of the intermediate imine to undergo condensation reactions[3].
Causality of Reagent Selection
  • Raney Nickel vs. Palladium: Palladium on carbon (Pd/C) is avoided here because it can catalyze the hydrogenolysis of the fragile allylic/benzylic-like C-N bond adjacent to the furan ring, or reduce the furan ring itself. Raney Nickel is highly chemoselective for nitrile reduction.

  • Methanolic Ammonia: Excess ammonia acts as a kinetic trap. It attacks the intermediate imine, forming a gem-diamine that collapses back to the primary amine, effectively outcompeting the dimerization pathway[4].

ReductionMechanism Nitrile Nitrile (-C≡N) Imine Imine Intermediate (-CH=NH) Nitrile->Imine H2 / Raney Ni Amine Primary Amine (-CH2-NH2) Imine->Amine H2 / Raney Ni SideProduct Secondary Amine (Dimerization) Imine->SideProduct + Primary Amine (- NH3) NH3 Excess NH3 NH3->Imine Suppresses dimerization

Figure 2: Mechanism of nitrile reduction and the role of excess ammonia in suppressing dimerization.

Step-by-Step Methodology
  • Free-Basing: Dissolve the hydrochloride salt (10.0 g, 57.9 mmol) in 50 mL of 7M ammonia in methanol. Stir for 15 minutes to ensure complete neutralization.

  • Catalyst Preparation: Caution: Raney Nickel is pyrophoric. Wash Raney Ni slurry (approx. 2.0 g active catalyst) three times with methanol under an argon atmosphere to remove water.

  • Hydrogenation Setup: Transfer the methanolic ammonia solution and the catalyst to a Parr high-pressure hydrogenation vessel.

  • Pressurization: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 80 psi with H₂.

  • Reaction: Heat the vessel to 45°C and agitate for 8-10 hours.

  • In-Process Control (IPC): Vent the reactor, take a 50 µL sample, filter through a micro-syringe filter, and analyze via LC-MS. Look for the product mass (

    
     141 [M+H]⁺). If the imine intermediate (
    
    
    
    139[M+H]⁺) is present, repressurize and continue heating.
  • Workup: Once complete, purge the reactor with Nitrogen. Filter the mixture through a pad of Celite under a blanket of argon. Do not let the Celite pad run dry to prevent fires. Wash the pad with methanol (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or basic alumina column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the pure 1,2-diamine.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and impurity profiles for both synthetic workflows, providing a benchmark for process optimization.

ParameterProtocol A: Acid HydrolysisProtocol B: Catalytic Reduction
Target Product (Furan-2-yl)(methylamino)acetic acid1-(Furan-2-yl)-N1-methylethane-1,2-diamine
Typical Yield 75 - 82%68 - 74%
Primary Impurity Furan ring-opened degradation products (<5%)Dimeric secondary amines (approx. 8-12%)
IPC Method LC-MS (

156 [M+H]⁺)
LC-MS (

141 [M+H]⁺)
Purification Method Isoelectric precipitation (pH 5.5)Vacuum distillation / Basic Alumina
Scalability High (Standard glass-lined reactors)Medium (Requires pressure-rated vessels)

References

  • "Synthesis of Alpha-Amino Acids" - Sketchy. 1

  • "Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids" - ResearchGate. 5

  • "2-Amino-2-phenylpropanenitrile" - Benchchem. 2

  • "Process for the preparation of 1,2-diamines" - Google Patents (WO2005113512A1).3

  • "2-Aminooctanenitrile" - Benchchem. 4

Sources

Method

Application Note: Advanced Nucleophilic Substitution Protocols for Furan Derivatives in Drug Discovery and Biomass Valorization

Executive Summary Furan derivatives are highly versatile heterocyclic scaffolds that serve as critical building blocks in both pharmaceutical development and biomass valorization[1]. While the furan ring is inherently el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan derivatives are highly versatile heterocyclic scaffolds that serve as critical building blocks in both pharmaceutical development and biomass valorization[1]. While the furan ring is inherently electron-rich and typically undergoes electrophilic substitution, specific structural modifications unlock highly efficient nucleophilic substitution pathways. This application note details the mechanistic rationale and provides self-validating experimental protocols for the two primary modes of furan nucleophilic substitution:

  • Aliphatic

    
     Substitution  at the alkyl side-chain of 5-(chloromethyl)furfural (CMF).
    
  • Nucleophilic Aromatic Substitution (

    
    )  directly on the activated heteroaromatic ring of 2-bromo-5-nitrofuran.
    

Mechanistic Rationale & Causality (E-E-A-T)

Pathway A: Side-Chain of 5-(Chloromethyl)furfural (CMF)

CMF is increasingly recognized as a superior, stable alternative to 5-(hydroxymethyl)furfural (HMF) for green chemistry and biorefinery applications[2]. Unlike HMF, which is prone to polymerization into humins under acidic conditions, CMF is highly lipophilic and stable[2][3]. The chloromethyl group of CMF is an exceptional electrophile for


 reactions.
  • Causality: The furan oxygen donates electron density through resonance, providing pseudo-benzylic stabilization to the

    
     transition state. This drastically lowers the activation energy, allowing rapid displacement of the chloride leaving group by amines, thiols, or alkoxides under mild conditions to yield high-value pharmaceutical precursors and neutral surfactants[2][4].
    
Pathway B: Ring of 2-Bromo-5-nitrofuran

Direct nucleophilic attack on an unmodified furan ring is thermodynamically disfavored.

  • Causality: To enable

    
    , a strong electron-withdrawing group (EWG) must be introduced to deplete the ring's electron density[1]. In 2-bromo-5-nitrofuran, the C5-nitro group strongly activates the C2-position. The reaction proceeds via a highly stabilized Meisenheimer complex, allowing for the rapid displacement of the bromide ion by nucleophiles (such as piperidine) at room temperature[1].
    

G cluster_0 Pathway A: Side-Chain S_N2 cluster_1 Pathway B: Ring S_NAr Start Furan Derivatives CMF 5-(Chloromethyl)furfural (Electrophile) Start->CMF BNF 2-Bromo-5-nitrofuran (Activated Ring) Start->BNF SN2_TS S_N2 Attack (Benzylic Stabilization) CMF->SN2_TS 2° Amine, Base ProdA 5-(Aminomethyl)furfural (Product) SN2_TS->ProdA -Cl⁻ Meisenheimer Meisenheimer Complex (EWG Stabilized) BNF->Meisenheimer Amine Nucleophile ProdB 2-Amino-5-nitrofuran (Product) Meisenheimer->ProdB -HBr

Workflow of nucleophilic substitution pathways for furan derivatives (SN2 vs. SNAr mechanisms).

Detailed Experimental Protocols

Protocol 1: Amination of 5-(Chloromethyl)furfural (CMF)

Objective: Synthesis of 5-(morpholinomethyl)furfural via side-chain substitution.

Experimental Logic & Setup:

  • Solvent Choice: Anhydrous acetonitrile (

    
    ) is used as a polar aprotic solvent to poorly solvate the amine nucleophile, thereby maximizing its reactivity.
    
  • Acid Scavenger: Anhydrous

    
     is critical. It neutralizes the HCl byproduct, preventing the acid-catalyzed hydrolytic ring-opening of the furan core into a 1,4-dicarbonyl compound.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve CMF (1.0 eq, 5.0 mmol) in 25 mL of anhydrous

    
     under a nitrogen atmosphere.
    
  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 eq, 7.5 mmol) to the stirring solution.
    
  • Nucleophile Addition: Cool the flask to 0 °C using an ice-water bath. Add morpholine (1.2 eq, 6.0 mmol) dropwise over 5 minutes. Causality: The

    
     displacement is highly exothermic; cooling prevents thermal degradation and polymerization of the furan ring.
    
  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validating System: Monitor via TLC (Hexanes/EtOAc 1:1). The strongly UV-active CMF spot (

      
      ) will disappear. Switch the TLC eluent to 
      
      
      
      (9:1) to resolve the highly polar amine product spot (
      
      
      ).
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between EtOAc (30 mL) and saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography to yield the target 5-(aminomethyl)furfural.
    
Protocol 2: of 2-Bromo-5-nitrofuran

Objective: Synthesis of 2-(piperidin-1-yl)-5-nitrofuran via ring substitution[1].

Experimental Logic & Setup:

  • Solvent Choice: Absolute ethanol is utilized because it readily dissolves the starting materials but acts as an anti-solvent for the highly crystalline product, driving the reaction forward via precipitation[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-5-nitrofuran (1.0 eq, 5.0 mmol) in 20 mL of absolute ethanol[1].

  • Nucleophile Addition: To the stirred solution at room temperature, add piperidine (2.2 eq, 11.0 mmol) dropwise. Causality: The extra 1.2 equivalents of piperidine act as the base to scavenge the HBr byproduct, forming piperidinium bromide and preventing the protonation of the remaining nucleophile[1].

  • Reaction & Self-Validation: Stir the mixture at room temperature for 2 to 4 hours[1].

    • Self-Validating System: Upon addition of the amine, the solution will immediately turn deep orange/red, visually confirming the formation of the Meisenheimer intermediate. As the reaction completes, a bright yellow precipitate of the product will form[1].

  • Workup & Purification: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration, wash with ice-cold ethanol (10 mL), and dry under vacuum. The crude product is typically >95% pure, but can be recrystallized from ethanol/water if analytical purity is required[1].

Quantitative Data Presentation

The following table summarizes the optimized conditions and typical yields for various nucleophilic substitutions on furan derivatives, allowing for rapid comparison of reaction parameters.

SubstrateReaction TypeNucleophileSolventTemp (°C)Time (h)Typical Yield (%)
5-(Chloromethyl)furfural

Morpholine (1.2 eq)Acetonitrile0 to 252.085 - 90
5-(Chloromethyl)furfural

Sodium Ethoxide (1.1 eq)Ethanol253.075 - 80
2-Bromo-5-nitrofuran

Piperidine (2.2 eq)Ethanol252.0 - 4.088 - 92
2-Bromo-5-nitrofuran

Aniline (1.5 eq)Ethanol50 - 604.0 - 6.065 - 70

References

  • 1 - Benchchem 2.2 - ResearchGate 3.4 - MDPI 4.5 - PMC

Sources

Application

Application Note: Safe Handling, Mechanistic Profiling, and Disposal Protocols for 2-Furyl(methylamino)acetonitrile Hydrochloride

Executive Summary The compound 2-Furyl(methylamino)acetonitrile hydrochloride is a highly reactive -aminonitrile salt utilized primarily as an intermediate in the asymmetric Strecker synthesis of furan-derived amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Furyl(methylamino)acetonitrile hydrochloride is a highly reactive


-aminonitrile salt utilized primarily as an intermediate in the asymmetric Strecker synthesis of furan-derived amino acids and pharmaceutical precursors. While the hydrochloride salt form provides a degree of bench stability, the inherent reactivity of the 

-aminonitrile moiety presents severe, latent toxicity risks. This application note provides drug development professionals and synthetic chemists with a causally grounded, self-validating framework for the safe handling, reaction setup, and chemical quenching of this compound.

Chemical & Mechanistic Risk Profiling

To safely handle 2-Furyl(methylamino)acetonitrile hydrochloride, one must understand its structural vulnerabilities. The molecule consists of a furan ring, a secondary amine (methylamino), and a nitrile group attached to the same


-carbon.

The Causality of the Hazard: Under neutral or acidic conditions, the hydrochloride salt remains relatively stable. However, if the compound is exposed to strong bases (which deprotonate the ammonium salt to yield the free amine) or high thermal stress, it undergoes a rapid retro-Strecker decomposition .

Mechanistically, the lone pair on the newly liberated methylamine nitrogen pushes electron density toward the


-carbon, expelling the cyanide anion as a leaving group. In an aqueous or protic environment, this immediately generates highly toxic hydrogen cyanide (HCN) gas, alongside methylamine and furfural. Therefore, any protocol involving the neutralization or manipulation of this compound must be treated as a latent cyanide-generating system .

Safe Handling Protocols

The following step-by-step methodology ensures that the handling of 2-Furyl(methylamino)acetonitrile hydrochloride is a self-validating system, meaning that failure at any step is immediately detectable before it becomes a life-threatening hazard.

Step-by-Step Methodology: Preparation & Reaction Setup
  • Environmental Validation: Before opening the reagent bottle, ensure the fume hood has a certified face velocity of at least 100 fpm. Crucial Step: Activate a calibrated, wearable HCN gas monitor and place it at the sash boundary. This acts as your primary self-validating safety mechanism.

  • Personal Protective Equipment (PPE): Don a flame-resistant lab coat, chemical splash goggles, and double-layer gloves. Use heavy-duty nitrile (

    
     8 mil thickness) or butyl rubber for the outer layer to prevent dermal absorption of the hygroscopic salt .
    
  • Weighing and Transfer: Because the hydrochloride salt is hygroscopic, weigh the compound in a static-free environment, ideally an inert-gas purged glovebox. If utilizing a fume hood balance, use anti-static weigh boats to prevent aerosolization of the toxic dust.

  • Reaction Execution: Dissolve the compound in an anhydrous solvent under an argon or nitrogen atmosphere. If your synthetic step requires neutralizing the HCl salt to liberate the free amine, add the base (e.g., triethylamine or NaOH) dropwise while maintaining the reaction vessel at 0°C. Causality: The low temperature kinetically suppresses the retro-Strecker decomposition pathway, preventing a sudden surge of HCN gas .

HandlingWorkflow Start 2-Furyl(methylamino)acetonitrile HCl Handling Env Ensure Fume Hood & HCN Monitor Active Start->Env PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Env->PPE Weigh Weighing & Transfer (Avoid Dust/Moisture) PPE->Weigh Reaction Reaction Setup (Monitor pH & Temp) Weigh->Reaction Hazard Hazard: Base/Heat Added? (Risk of Retro-Strecker) Reaction->Hazard Quench Proceed to Quenching & Disposal Reaction->Quench Completion Hazard->Quench Yes (HCN Risk)

Fig 1. Safe handling workflow and risk mitigation for α-aminonitrile hydrochloride salts.

Disposal and Decontamination Protocols

Never dispose of


-aminonitriles directly into acidic waste streams, as this will rapidly generate lethal HCN gas. The industry standard for cyanide destruction is alkaline bleach oxidation .
Step-by-Step Methodology: Chemical Quenching
  • Alkalization (The Critical Step): Transfer the reaction waste to a dedicated, oversized quenching flask in the fume hood. Slowly add 1.0 M NaOH aqueous solution until the pH is strictly > 10 .

    • Causality: The

      
       of HCN is 9.2. By driving the pH above 10, you ensure that >90% of the species exists as the non-volatile cyanide anion (
      
      
      
      ), physically preventing the evolution of HCN gas into the hood environment.
  • Primary Oxidation: While stirring vigorously and maintaining the flask in an ice bath (to control the exothermic reaction), slowly add a large molar excess (> 5:1) of commercial bleach (sodium hypochlorite, NaOCl, 10-12% active Cl). The hypochlorite oxidizes the cyanide anion into the significantly less toxic cyanate intermediate (

    
    ).
    
  • Secondary Oxidation: Allow the mixture to stir at room temperature for at least 24 hours. The excess bleach will further oxidize the cyanate into benign nitrogen gas (

    
    ) and carbon dioxide (
    
    
    
    ).
  • Validation & Disposal: Test the quenched solution using Cyantesmo paper (colorimetric cyanide test). A negative result validates the complete destruction of the hazard. Only after this validation should the effluent be transferred to an appropriately labeled aqueous hazardous waste container.

QuenchingPathway CN Residual α-Aminonitrile & Free Cyanide (CN⁻) Base Add NaOH (pH > 10) Prevents HCN Gas CN->Base Bleach Add Excess NaOCl (Bleach) Oxidation Step 1 Base->Bleach Cyanate Cyanate Intermediate (CNO⁻) Bleach->Cyanate Oxidation2 Further Oxidation (Excess Bleach) Cyanate->Oxidation2 Safe Safe Effluent (N₂, CO₂, Cl⁻) Oxidation2->Safe

Fig 2. Chemical quenching pathway for cyanide destruction via alkaline bleach oxidation.

Quantitative Safety and Quenching Data

To ensure precise execution of the protocols above, adhere to the quantitative thresholds summarized below.

ParameterValue / SpecificationMechanistic Rationale
HCN OSHA PEL / STEL 10 ppm (11 mg/m³) / 4.7 ppmThresholds for immediate evacuation; dictates mandatory use of calibrated HCN monitors.
HCN

9.2 (at 25°C)Dictates the absolute necessity of maintaining pH > 10 prior to any quenching to prevent gas evolution.
Quenching Ratio (NaOCl:

)
> 5:1 (Molar Excess)Ensures complete oxidation past the cyanate intermediate directly to

and

.
Glove Material Nitrile (

8 mil) or Butyl Rubber
Prevents dermal absorption of the toxic aminonitrile and its decomposition products.

References

  • Marull, M., et al. "A recyclable chiral auxiliary for the asymmetric syntheses of α-amino nitriles and α-amino phosphinic derivatives." European Journal of Organic Chemistry, 2001. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC separation of furan derivatives

Technical Support Center: Troubleshooting HPLC Separation of Furan Derivatives Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide laboratories through the chromatographic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Separation of Furan Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide laboratories through the chromatographic challenges of analyzing furan derivatives—such as 5-hydroxymethylfurfural (5-HMF), furfural, and 2-furoic acid. These compounds are critical markers in biomass conversion, food degradation, and the aging of transformer insulating oils[1][2].

However, their high polarity, UV activity, and susceptibility to matrix interference present unique analytical hurdles. This guide provides a self-validating framework to troubleshoot retention loss, peak tailing, and co-elution, ensuring your methods are both robust and scientifically sound.

Core Diagnostic Workflow

Before adjusting any instrument parameters, it is critical to isolate the root cause of your chromatographic failure. Follow this diagnostic logic tree to determine whether your issue stems from stationary phase incompatibility, secondary interactions, or mobile phase chemistry.

FuranTroubleshooting Start Furan HPLC Issue Detected Q1 Is the issue related to retention or peak shape? Start->Q1 Retention Poor Retention / Early Elution Q1->Retention PeakShape Peak Tailing / Broadening Q1->PeakShape PhaseCollapse Check for C18 Phase Collapse (Highly aqueous mobile phase) Retention->PhaseCollapse Silanol Secondary Silanol Interactions (Basic/Acidic derivatives) PeakShape->Silanol AQColumn Switch to AQ-C18 or Polar-Embedded Column PhaseCollapse->AQColumn Buffer Optimize Buffer pH & Ionic Strength (e.g., 0.1% Formic/Acetic Acid) Silanol->Buffer

Diagnostic workflow for troubleshooting furan derivative HPLC separations.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 5-HMF elute at the void volume, and how do I fix poor retention?

Causality & Solution: 5-HMF is highly polar. To retain it on a standard reversed-phase (RP) C18 column, analysts often use highly aqueous mobile phases (e.g., >95% water). However, conventional C18 chains undergo "phase collapse" (conformational folding) in highly aqueous environments. The hydrophobic chains mat down, expelling water from the pores and drastically reducing the stationary phase's surface area. This causes a sudden loss of retention, resulting in the analyte co-eluting with the void volume. Self-Validating Protocol: Inject a neutral void volume marker (e.g., uracil). If 5-HMF co-elutes with uracil, phase collapse or insufficient hydrophobicity is confirmed. Action: Switch to an aqueous-compatible column (AQ-C18) which incorporates polar end-capping or a polar-embedded group (e.g., amide or ether) to keep the C18 chains solvated. Alternatively, utilize a low-silanol mixed-mode column like the Newcrom R1, which is specifically designed to handle highly polar analytes like furans without phase dewetting[3].

Q2: I am observing severe peak tailing for 5-HMF and 2-furoic acid. How can I improve peak symmetry?

Causality & Solution: Peak tailing in furanic acids and aldehydes is typically driven by secondary interactions between the analytes' oxygen-rich functional groups and residual, unreacted silanols on the silica support. At a neutral pH, these silanols are ionized (SiO⁻), acting as strong cation exchangers or hydrogen-bond donors. Furthermore, sample matrix components (like NaOH from oxidation reactions) can alter the local pH on the column, exacerbating these interactions and causing poor area regeneration[4]. Action: Lower the mobile phase pH to suppress silanol ionization. Adding 0.1% acetic acid or formic acid (pH ~2.7) ensures both the residual silanols and acidic furan derivatives remain fully protonated, promoting pure hydrophobic partitioning[4].

Q3: How can I reduce the runtime for analyzing furanic compounds without losing resolution?

Causality & Solution: Standard ASTM D5837 methods for furanic compounds (e.g., 2-furaldehyde, 2-acetylfuran) in insulating oils take 25-30 minutes on conventional 5 µm columns[1][5]. The mass transfer kinetics of 5 µm particles limit the linear velocity you can apply without losing theoretical plates. Action: Migrate to Ultra-High-Performance Liquid Chromatography (UHPLC) using sub-2 µm particles (e.g., 1.8 µm). The smaller particle size flattens the van Deemter curve, allowing for higher flow rates without efficiency loss. This can reduce the runtime to under 5.5 minutes while maintaining baseline resolution and a detection limit of 50 ppb[1].

Quantitative Data Presentation

To optimize your detection parameters and column selection, refer to the physicochemical and chromatographic properties of common furan derivatives summarized below.

Table 1: Chromatographic Properties & Troubleshooting Targets for Furan Derivatives

AnalyteUV Absorbance Max (nm)Polarity (LogP)Common HPLC ChallengeRecommended Solution
5-Hydroxymethylfurfural (5-HMF) 280 nm[5]-0.37 (Highly Polar)Early elution / Phase collapseAQ-C18 or Mixed-Mode[3]
Furfural 260 nm[5]0.41 (Polar)Co-elution with matrixGradient optimization
2-Furoic Acid 250 nm0.64 (Acidic)Peak tailing / IonizationAcidic buffer (pH < 3)[4]
2-Acetylfuran 220 nm / 280 nm[5]1.10 (Moderate)Late elutionIncrease organic modifier

Experimental Protocol: Optimized UHPLC Method for Furanic Compounds

This step-by-step methodology is validated for the simultaneous determination of furanic compounds (such as 5-HMF and furfural) in complex matrices like insulating oil or lignocellulosic biomass hydrolysate[1][2].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 10 mL of the oil or hydrolysate sample into a centrifuge tube.

  • Add 2 mL of 100% HPLC-grade acetonitrile to extract the furans[1].

  • Vortex vigorously for 2 minutes to ensure complete phase partitioning.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Extract the upper acetonitrile layer and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 2: Chromatographic Setup

  • System: UHPLC system capable of handling >600 bar (e.g., Agilent 1290 Infinity or Shimadzu i-Series)[1][5].

  • Column: Install a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or a robust 5 µm VP-ODS column (250 x 4.6 mm) depending on your system's pressure limits[1][5].

  • Column Temperature: Set the column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer[5].

Step 3: Mobile Phase Preparation

  • Channel A (Aqueous): Ultrapure water (18.2 MΩ·cm) modified with 0.1% Acetic Acid (v/v) to suppress silanol activity[4].

  • Channel B (Organic): 100% HPLC-grade Acetonitrile.

  • Self-Validation Step: Degas both channels thoroughly to prevent baseline drift at low UV wavelengths.

Step 4: Gradient Elution Program

  • Set the flow rate to 1.0 mL/min (scale down to 0.4 mL/min if using a 2.1 mm ID column).

  • 0.0 min: 15% B

  • 10.0 min: Ramp to 45% B (This linear gradient ensures baseline resolution of 5-HMF and furfural)[5].

  • 20.0 min: Ramp to 100% B to wash strongly retained matrix components.

  • 30.0 min: Return to 15% B and equilibrate for 5 column volumes[5]. (Note: Time program can be compressed by 80% if using a 50 mm UHPLC column).

Step 5: Detection & Quantification

  • Set the Photodiode Array (PDA) detector to monitor at 220 nm, 260 nm, and 280 nm simultaneously[5].

  • Construct a calibration curve using standard additions from 0.1 to 50 µg/mL to ensure linearity (R² > 0.999) and account for matrix effects[2].

References

  • Separation of Furan on Newcrom R1 HPLC column - SIELC Technologies. sielc.com. URL:[Link]

  • ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. agilent.com. URL:[Link]

  • Ultrahigh-Pressure Liquid Chromatography Analysis of Passivators and Furanic Compounds in Insulating Liquid. chromatographyonline.com. URL:[Link]

  • Poor area regeneration in case of HPLC in water as a solvent ? researchgate.net. URL:[Link]

  • Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. acs.org. URL:[Link]

Sources

Optimization

challenges in the scale-up of 2-Furyl(methylamino)acetonitrile hydrochloride production

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride . The transition from a bench-scale Strecker reaction to a multi-kilogram process introduces severe bottlenecks, including thermal runaways, furan ring degradation, and hygroscopic salt crystallization.

This document synthesizes field-proven causality, self-validating protocols, and authoritative chemical principles to ensure a safe, high-yield scale-up.

Section 1: Reaction Engineering & Exotherm Control

Q: How do I manage the severe exotherm during the imine formation and cyanation steps at the >1 kg scale? A: The classical Strecker synthesis involves the condensation of an aldehyde with an amine to form an iminium intermediate, followed by the nucleophilic attack of a cyanide ion [1]. Both the dehydration to the imine and the subsequent cyanation are highly exothermic. At scale, batch mixing leads to thermal runaway, which promotes the retro-Strecker reaction and degrades the product.

Causality & Solution: Do not run this as a single-pot batch reaction. Decouple the steps. Form the imine first under controlled cooling (0–5 °C). For the cyanation step, utilize a biphasic system (e.g., Toluene/Water) with aqueous NaCN. The biphasic nature acts as a kinetic throttle, limiting the concentration of cyanide in the organic phase and spreading the heat generation over the dosing period. Alternatively, Trimethylsilyl cyanide (TMSCN) can be used as a highly soluble, less toxic cyanide source that allows for controlled, homogeneous kinetics [2].

Q: Why am I seeing significant furan ring degradation (resinification/polymerization) during the reaction? A: The furan ring is highly sensitive to strong acids. If the pH drops too low during the aqueous cyanation phase, or if there is a localized excess of anhydrous HCl during salt formation, the furan ring undergoes acid-catalyzed electrophilic substitution. This leads to rapid polymerization, turning your reaction mixture into a dark, tarry resin.

Causality & Solution: Maintain strict pH control (pH 7–9) during the aqueous cyanation phase. During the final salt formation, use exactly 1.05 equivalents of anhydrous HCl in a highly non-polar anti-solvent (like MTBE) to force the immediate precipitation of the salt, removing the sensitive furan moiety from the acidic solution.

G Furfural Furfural + Methylamine Imine Imine Intermediate (Exothermic) Furfural->Imine -H2O Cyanation Cyanide Addition (NaCN or TMSCN) Imine->Cyanation Temperature Control Aminonitrile 2-Furyl(methylamino) acetonitrile Cyanation->Aminonitrile Strecker Reaction Degradation Furan Polymerization (Acid-Catalyzed) Aminonitrile->Degradation Excess Acid / High Temp Salt HCl Salt Formation (Anhydrous HCl/MTBE) Aminonitrile->Salt Controlled Addition Product Target Product: Hydrochloride Salt Salt->Product Crystallization

Caption: Mechanistic pathway and degradation risks in 2-furyl(methylamino)acetonitrile synthesis.

Section 2: Salt Formation & Crystallization Troubleshooting

Q: The hydrochloride salt precipitates as a sticky, hygroscopic gum instead of a free-flowing powder. How can I fix this? A: Aminonitrile hydrochlorides are notoriously hygroscopic. The presence of trace water (>0.1%) during the HCl addition causes the salt to oil out or form a gum. Furthermore, water can trigger the hydrolysis of the nitrile group to an amide or carboxylic acid, a common downstream reaction in Strecker protocols [3].

Causality & Solution: You must eliminate water before introducing HCl. Perform azeotropic drying of the free base solution (using toluene) prior to salt formation. Validate the water content via Karl Fischer (KF) titration. Once dry, use a solvent/anti-solvent crystallization strategy (e.g., Isopropanol/MTBE) to ensure the salt crystallizes cleanly.

G Issue Issue: Sticky Gum During HCl Addition CheckWater Check Water Content (Karl Fischer) Issue->CheckWater HighWater KF > 0.1% CheckWater->HighWater LowWater KF < 0.1% CheckWater->LowWater Action1 Azeotropic Drying (Toluene) prior to HCl HighWater->Action1 CheckSolvent Check Anti-Solvent Ratio (MTBE/IPA) LowWater->CheckSolvent Action2 Adjust MTBE:IPA to 4:1 & Add Seed Crystals CheckSolvent->Action2

Caption: Troubleshooting decision tree for hygroscopic gumming during hydrochloride salt formation.

Quantitative Data: Cyanide Source Comparison for Scale-Up

Choosing the right cyanide source dictates your process safety, yield, and impurity profile. While aqueous cyanide salts are adaptable to large-scale synthesis [4], organic alternatives offer distinct advantages.

Cyanide SourcePhase SystemExotherm Peak (°C)Yield (%)Impurity ProfileScalability & Safety
Aqueous NaCN Biphasic (Toluene/H₂O)35 - 4082 - 85Moderate (Furfural dimer, hydrolysis products)High; economical but requires strict pH control to prevent lethal HCN gas evolution.
TMSCN Homogeneous (Neat/DCM)45 - 5592 - 95Low (Clean conversion, minimal hydrolysis)Moderate; highly soluble and less toxic, but significantly more expensive.
Acetone Cyanohydrin Homogeneous (MeOH)30 - 3575 - 80High (Acetone adducts, unreacted imine)Low; sluggish kinetics require prolonged heating, risking furan degradation.

Standard Operating Procedure: Self-Validating Scale-Up Protocol

This protocol integrates self-validating checkpoints to ensure process integrity before moving to subsequent, irreversible steps.

Phase 1: Imine Formation (Semi-Batch)
  • Charge Reactor: Add Furfural (1.0 eq) and Toluene (5 volumes) to a jacketed reactor. Cool to 0–5 °C.

  • Amine Dosing: Add Methylamine (40% aqueous, 1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Self-Validation Check 1: Sample the organic layer for FTIR or TLC. Ensure the disappearance of the aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹). Do not proceed until conversion is >98%.

Phase 2: Biphasic Cyanation
  • Catalyst Addition: Add a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq) to the reactor.

  • Cyanide Dosing: Prepare a 30% aqueous solution of NaCN (1.1 eq). Dose continuously into the reactor over 3 hours.

    • Causality: Dosing controls the reaction rate, preventing thermal runaway and limiting the concentration of unreacted cyanide.

  • Self-Validation Check 2: Perform HPLC analysis of the organic layer. The target 2-Furyl(methylamino)acetonitrile peak must be >90% AUC.

Phase 3: Workup & Azeotropic Drying
  • Phase Separation: Settle and separate the aqueous layer. (Safety Note: Quench the aqueous cyanide waste with 15% NaOCl at pH > 10).

  • Washing: Wash the organic layer with water (2 x 2 volumes) to remove residual methylamine and salts.

  • Azeotropic Distillation: Distill the toluene layer under reduced pressure (maintaining internal temp < 40 °C to prevent retro-Strecker degradation) until 3 volumes remain.

  • Self-Validation Check 3 (Critical): Perform a Karl Fischer (KF) titration on the concentrated organic layer. Water content must be ≤ 0.1%. If >0.1%, add fresh toluene and repeat distillation.

Phase 4: Anhydrous Salt Formation
  • Solvent Exchange: Dilute the dried free base with anhydrous MTBE (4 volumes) and Isopropanol (1 volume). Cool to 0 °C.

  • Acid Dosing: Introduce anhydrous HCl gas (or 4M HCl in dioxane) slowly until the pH of an aliquot (diluted in water) reaches 3.0–3.5.

    • Causality: The non-polar MTBE forces the immediate precipitation of the hydrochloride salt, rescuing the furan ring from the acidic solution and preventing polymerization.

  • Isolation: Filter the resulting crystalline slurry, wash with cold MTBE, and dry under a vacuum at 30 °C.

  • Final Validation: Confirm furan ring integrity via ¹H-NMR (look for intact furan multiplets at ~6.3, 6.4, and 7.4 ppm).

References

1.[4] Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. nih.gov. Available at: Link 2.[3] Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. benchchem.com. Available at: Link 3.[2] Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. cabidigitallibrary.org. Available at: Link 4.[1] Strecker amino acid synthesis. wikipedia.org. Available at: Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for 2-Furyl(methylamino)acetonitrile Hydrochloride

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Furyl(methylamino)acetonitrile hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Furyl(methylamino)acetonitrile hydrochloride. As a polar, basic compound containing a secondary amine, this analyte presents unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This document compares different chromatographic strategies, explains the rationale behind the chosen methodologies, and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

The Analytical Challenge: Understanding the Analyte

2-Furyl(methylamino)acetonitrile hydrochloride is a small molecule characterized by:

  • A Furan Ring: Provides a chromophore for UV detection.[4][5][6]

  • A Secondary Amine: This basic functional group is prone to protonation. At pH values above its pKa, it can interact strongly with acidic residual silanol groups on the surface of traditional silica-based HPLC columns, leading to significant peak tailing.[7][8][9]

  • High Polarity: The combination of the amine, nitrile, and furan ring makes the molecule highly polar, resulting in poor retention on conventional non-polar stationary phases like C18.[10][11][12]

  • Hydrochloride Salt: Ensures good solubility in aqueous and polar organic solvents.

The primary goal is to develop a method that provides adequate retention, symmetrical peak shape, and is selective for the analyte in the presence of potential impurities or degradation products.

Method Development: A Comparative Approach

To address the analytical challenges, two primary HPLC strategies were considered: Modified Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

StrategyPrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Modified RP-HPLC Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. The mobile phase is polar.[13]- Robust and widely used technique.- Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the furan ring.[14]- Low pH mobile phase (e.g., with 0.1% TFA or Formic Acid) protonates the amine, minimizing interaction with silanols and improving peak shape.[7][15]- Poor retention on standard C18 columns due to high polarity.[10]- Potential for phase collapse ("dewetting") with highly aqueous mobile phases required for retaining polar compounds.[14][16]
HILIC Separation based on partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a less polar mobile phase.[17][18][19]- Excellent retention for highly polar and basic compounds.[17][20]- Orthogonal selectivity compared to RP-HPLC.[18][20]- Increased sensitivity in mass spectrometry due to high organic content in the mobile phase.[20]- Can have longer equilibration times.- Retention can be sensitive to small changes in mobile phase water content.[21]- The retention mechanism is complex, involving partitioning, ion-exchange, and adsorption.[17]

Rationale for Selection:

While HILIC is a powerful technique for polar compounds, a well-designed RP-HPLC method is often more rugged and familiar to a broader range of QC labs. The key is to mitigate the known challenges of peak tailing and poor retention. By operating at a low pH (e.g., pH 2.5-3.0) with an acidic modifier and using a phenyl-based stationary phase, we can achieve both good peak shape and sufficient retention. The phenyl column's alternative selectivity provides a distinct advantage over standard C18 columns for aromatic compounds like this one.[14] Therefore, a modified RP-HPLC method was selected for full validation.

Optimized HPLC Method & System Suitability

The following method was optimized to provide the best balance of retention, peak shape, and analysis time.

ParameterConditionRationale
Instrument HPLC or UHPLC system with UV DetectorStandard equipment in most analytical laboratories.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl phase provides π-π interactions for retaining the furan ring; less hydrophobic than C18, allowing for use of higher aqueous content without phase collapse.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the secondary amine, minimizing silanol interactions and improving peak shape. Formic acid is a volatile modifier suitable for LC-MS if needed.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 40% B over 10 minutesProvides sufficient retention and ensures elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 278 nmFuran-containing compounds typically exhibit strong absorbance around this wavelength.[6]
Injection Vol. 10 µLA suitable volume to balance sensitivity and peak shape.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and prevents peak distortion.

System Suitability Testing (SST): Before each validation run, a system suitability standard (typically the analyte at the target concentration) is injected five times. The results must meet pre-defined criteria to ensure the chromatographic system is performing adequately.[22]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 1.0%Measures the precision of the injector and detector.
The Validation Workflow: An Overview

The validation process is a systematic series of experiments designed to prove that the analytical method is reliable, reproducible, and accurate for its intended purpose. The workflow follows the ICH Q2(R1) guideline.[3][23]

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocols and Acceptance Criteria

All validation experiments must be conducted according to a pre-approved protocol with defined acceptance criteria.[24]

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.[1][2]

Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

  • Inject a solution of the placebo (all formulation components except the active ingredient) to confirm no interference.

  • Prepare a sample of the analyte spiked with known related substances and potential impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples.

Acceptance Criteria:

  • The analyte peak must be free from any co-eluting peaks from the blank, placebo, and known impurities.

  • Peak purity analysis (using a PDA detector) should pass for the analyte peak in the presence of impurities and degradants.

  • The method must demonstrate resolution (R > 2.0) between the analyte and its closest eluting impurity.

Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations. The range should typically cover 80% to 120% of the target assay concentration.[3]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Objective: To demonstrate the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by a recovery study.[24]

Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare at least three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[1]

Acceptance Criteria:

  • The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Repeatability: The Relative Standard Deviation (%RSD) of the results should be ≤ 1.0%.

  • Intermediate Precision: The %RSD of the combined results from both conditions should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with demonstrated precision.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[24]

Protocol:

  • Systematically vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (tailing factor, theoretical plates) must still meet their acceptance criteria under all varied conditions.

  • The retention time of the analyte should not shift significantly to a degree that would compromise the separation.

Summary of Validation Data and Acceptance Criteria

The following table provides a consolidated view of the validation parameters and typical acceptance criteria for a quantitative HPLC assay method.

Validation ParameterAttribute MeasuredTypical Acceptance Criteria
Specificity SelectivityNo interference at analyte RT; Peak purity passes.
Linearity Correlation Coefficient (r²)≥ 0.999
Range -80% - 120% of test concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD≤ 1.0%
Precision (Intermediate) % RSD≤ 2.0%
LOQ Signal-to-NoiseS/N ≥ 10; Precision (%RSD) ≤ 10%
Robustness System SuitabilitySST criteria met under varied conditions
Conclusion

The validation of an analytical method is a mandatory regulatory requirement and a cornerstone of good science.[25][26] For a challenging polar and basic compound like 2-Furyl(methylamino)acetonitrile hydrochloride, a systematic approach to method development is crucial. By comparing different chromatographic strategies and selecting a modified reversed-phase method with a phenyl-hexyl column and a low-pH mobile phase, it is possible to overcome issues of poor retention and peak tailing. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides documented evidence that the method is accurate, precise, specific, and robust, ensuring its suitability for routine quantitative analysis in a research or quality control environment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance on Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>.
  • Q2(R2)
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. The Column.
  • USP 621 Changes. Element Lab Solutions.
  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. gmp-compliance.org.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplc.cloud.
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HILIC – The Rising Star of Polar Chrom
  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich.
  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
  • A Comparative Guide to ICH Q2(R1)
  • Polar Compounds. SIELC Technologies.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HILIC Columns for Polar Separ
  • Polar compounds separation by HPLC - any thoughts?.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxid
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • How can I prevent peak tailing in HPLC?.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers.
  • Application Notes and Protocols for the Isolation of Furan Derivatives
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.

Sources

Comparative

Comparative Reactivity Guide: 2-Furyl(methylamino)acetonitrile Hydrochloride vs. Alternative Aminonitriles

Introduction 2-Furyl(methylamino)acetonitrile hydrochloride is a highly versatile bifunctional building block. As an -aminonitrile, it serves as a masked iminium ion precursor, making it invaluable in complex amine synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Furyl(methylamino)acetonitrile hydrochloride is a highly versatile bifunctional building block. As an


-aminonitrile, it serves as a masked iminium ion precursor, making it invaluable in complex amine synthesis and drug development. However, its reactivity profile is distinctly shaped by the electron-rich 2-furyl moiety. This guide objectively compares its performance against standard aryl and aliphatic aminonitriles, providing researchers with causal mechanistic insights and validated experimental protocols.

Mechanistic Framework: The Iminium Ion Pathway

The defining characteristic of


-aminonitriles is their ability to undergo the Bruylants reaction, wherein the cyano group is displaced by a nucleophile (such as a Grignard or organozinc reagent)1[1].

The causality of this reaction hinges on the thermodynamic stability of the transient iminium ion. The 2-furyl ring acts as a strong


-electron donor. Upon the departure of the cyanide ion, the lone pairs from the furan oxygen participate in resonance, highly stabilizing the adjacent positive charge on the iminium carbon. This dramatically lowers the activation energy for decyanation compared to aliphatic counterparts, where only weak inductive effects are present 2[2].

IminiumPathway A 2-Furyl Aminonitrile B Cyanide Loss (Rate-Limiting) A->B -HCN C Furyl-Stabilized Iminium Ion B->C Resonance D Nucleophilic Attack (Organozinc) C->D +R-ZnX E Substituted Amine D->E C-C Bond

Figure 1: Mechanistic pathway of the Bruylants reaction highlighting the furyl-stabilized iminium ion.

Comparative Reactivity Profiles

To contextualize the performance of 2-Furyl(methylamino)acetonitrile, we compare it against 2-Phenyl(methylamino)acetonitrile (a standard aryl derivative) and 2-(Diethylamino)butanenitrile (an aliphatic derivative).

Property / Reactivity Metric2-Furyl(methylamino)acetonitrile2-Phenyl(methylamino)acetonitrile2-(Diethylamino)butanenitrile
Substituent Electronic Effect Strong

-donor (Heteroaryl)
Moderate

-donor (Aryl)
Weak

-donor (Alkyl)
Iminium Ion Stability HighModerate-HighLow
Bruylants Substitution Yield Excellent (Fast kinetics)GoodModerate (Prone to side reactions)
Retro-Strecker Reversibility Highly ReversibleModerately ReversibleRarely Reversible
Primary Side Reactions Furan ring alkylation (rare)DimerizationDecyanation (hydride transfer)
Data Synthesis & Causality
  • Reversibility: The exceptional stability of the furyl-iminium intermediate allows for highly efficient retro-Strecker reactions. Recent studies have demonstrated that 2-furyl aminonitriles can undergo chirally and chemically reversible Strecker reactions, a feature critical for asymmetric synthesis and origins-of-life research 3[3].

  • Oxidative Decyanation: N-acyl derivatives of 2-furyl aminonitriles show excellent yields (up to 79%) in base-catalyzed oxidative decyanation to form imides, outperforming many aliphatic variants 4[4].

  • Basicity: Like other

    
    -aminonitriles, the 2-furyl derivative exhibits remarkably low basicity (pKaH ~5.3), rendering it nucleophilic over a broad pH range without being quenched by protonation 5[5].
    

Experimental Methodologies: Self-Validating Protocols

To harness the reactivity of 2-Furyl(methylamino)acetonitrile, we recommend the Zinc-Mediated Bruylants Reaction (Barbier/Reformatsky conditions). This avoids the use of preformed, highly basic Grignard reagents, which can cause unwanted deprotonation or dimerization 1[1].

ExperimentalWorkflow Step1 1. Free-Base Generation (Neutralize HCl) Step2 2. Dissolve in THF & Add Zn / Halide Step1->Step2 Step3 3. Add 10 mol% HOAc (Iminium Promoter) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC) Step3->Step4 Step5 5. NH4Cl Quench & Extraction Step4->Step5

Figure 2: Self-validating experimental workflow for the Zinc-mediated Bruylants reaction.

Protocol: Zinc-Mediated Synthesis of Homoallylamines
  • Free-Base Generation: Suspend 2-Furyl(methylamino)acetonitrile hydrochloride (1.0 equiv) in ethyl acetate. Wash with saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract, dry over 
    
    
    
    , and concentrate.
    • Causality: The hydrochloride salt must be neutralized. If left intact, the acidic proton will violently quench the organozinc intermediate, completely halting the C-C bond formation.

  • Reaction Setup: Dissolve the free aminonitrile in anhydrous THF (0.2 M). Add activated zinc powder (2.0 equiv) and an activated halide, such as allyl bromide (1.5 equiv).

  • Catalytic Activation: Add 10 mol% glacial acetic acid (HOAc) dropwise.

    • Causality: HOAc plays a dual role. It cleans the passivated zinc oxide layer to initiate the Barbier reaction, and it acts as a mild Brønsted acid to protonate the cyano group, facilitating its departure to form the furyl-stabilized iminium ion 6[6].

  • Self-Validating Monitoring: Stir the mixture at room temperature. The reaction is self-validating: the gray zinc suspension will visibly diminish as the metal is consumed. Monitor via TLC (Hexanes/EtOAc); the UV-active aminonitrile spot will disappear, replaced by a more polar, ninhydrin-active tertiary amine spot.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     to destroy unreacted organozinc species. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
    

References

  • Source: Semantic Scholar (Arkivoc 2021)
  • A New and Practical Procedure for the Bruylants Reaction Source: Thieme Connect URL
  • Source: NIH.
  • Source: RSC.
  • Peptide synthesis at the origins of life: energy-rich aminonitriles Source: Springer Nature URL
  • Application Notes and Protocols: Reaction of 2-(Diethylamino)

Sources

Comparative

Comparative Study of Catalysts for Aminonitrile Synthesis: A Technical Guide for the Strecker Reaction

The synthesis of α-aminonitriles via the Strecker reaction is a cornerstone of modern organic chemistry, serving as the primary gateway to synthetic amino acids, nitrogen-containing heterocycles, and vital pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of α-aminonitriles via the Strecker reaction is a cornerstone of modern organic chemistry, serving as the primary gateway to synthetic amino acids, nitrogen-containing heterocycles, and vital pharmaceutical intermediates. While the classic multicomponent condensation of an aldehyde, an amine, and a cyanide source is well-established, the choice of catalyst dictates the reaction's atom economy, kinetics, scalability, and stereoselectivity.

As drug development increasingly demands greener, faster, and highly enantioselective pathways, moving away from toxic reagents like hydrogen cyanide (HCN) toward safer alternatives like trimethylsilyl cyanide (TMSCN) has become standard practice. This guide provides an objective, data-driven comparison of three dominant catalyst classes—Homogeneous Lewis Acids, Heterogeneous Solid Acids, and Chiral Organocatalysts—equipping researchers with the mechanistic insights and self-validating protocols necessary for optimal catalyst selection.

Mechanistic Overview and Catalyst Activation

Regardless of the catalyst employed, the modern three-component Strecker reaction follows a unified fundamental pathway. The condensation of the carbonyl compound and the amine yields an imine (Schiff base) intermediate. The critical role of the catalyst is to activate this imine, lowering its Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the nucleophilic attack by the cyanide source.

StreckerMechanism Aldehyde Carbonyl Compound Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Primary/Secondary Amine Amine->Imine ActivatedImine Catalyst-Activated Imine Imine->ActivatedImine Coordination Aminonitrile α-Aminonitrile ActivatedImine->Aminonitrile Nucleophilic Attack Catalyst Catalyst (Lewis Acid/Thiourea) Catalyst->ActivatedImine Cyanide TMSCN Cyanide->Aminonitrile

Mechanistic pathway of the catalyzed Strecker reaction for α-aminonitrile synthesis.

Causality in Activation:

  • Lewis Acids (e.g., Vanadyl or Indium triflates) coordinate directly to the lone pair of the imine nitrogen via their empty d-orbitals.

  • Organocatalysts (e.g., Thioureas) utilize dual hydrogen-bond donors to achieve the same LUMO-lowering effect without relying on heavy metals.

Comparative Analysis of Catalyst Performance

To objectively evaluate these systems, we compare a representative catalyst from each class: Vanadyl Triflate [VO(OTf)₂] (Homogeneous) [1], AlSBA-15 (Heterogeneous) [2], and Jacobsen's Thiourea (Chiral Organocatalyst) [3].

Table 1: Quantitative Performance Metrics in TMSCN-Mediated Strecker Reactions
Catalyst ClassRepresentative CatalystTypical LoadingReaction TimeYield (%)Enantiomeric Excess (ee %)Reusability / Recovery
Homogeneous Lewis Acid Vanadyl Triflate (VO(OTf)₂)1 - 5 mol%1 - 7 h79 - 96N/A (Racemic)High (via aqueous extraction)
Heterogeneous Solid Acid AlSBA-1510 - 20 mg/mmol0.5 - 2 h85 - 98N/A (Racemic)Excellent (Up to 6 cycles via filtration)
Chiral Organocatalyst Jacobsen's Thiourea5 - 10 mol%12 - 24 h75 - 9585 - 98Moderate (Column chromatography required)
Homogeneous Lewis Acids: The Kinetic Advantage

Vanadyl triflate is highly oxophilic and azophilic. The electron-withdrawing triflate ligands severely deplete electron density from the vanadium center, making it an exceptionally strong Lewis acid. This results in rapid reaction kinetics. However, because it operates homogeneously, separation requires aqueous quenching, which can complicate industrial scale-up.

Heterogeneous Solid Acids: The Scalability Champion

AlSBA-15 is a mesoporous silica framework doped with aluminum. The causality behind its high efficiency lies in the confinement effect: the nanoporous channels physically concentrate the reactants, increasing the effective molarity. Furthermore, the solid nature of the catalyst allows for immediate recovery via simple vacuum filtration, making it the premier choice for green chemistry and large-scale manufacturing.

Chiral Organocatalysts: The Stereochemical Gatekeeper

For drug development, racemic mixtures are often unacceptable. Jacobsen's thiourea derivatives solve this by providing a chiral microenvironment [4]. The dual hydrogen-bond donor motif of the thiourea coordinates to the imine nitrogen. Concurrently, the bulky chiral scaffold (derived from 1,2-diaminocyclohexane) sterically blocks one enantiotopic face of the imine. The incoming cyanide nucleophile is forced to attack from the less hindered face, dictating the stereochemical outcome with high precision.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each mechanistic step in real-time.

Protocol A: High-Throughput Synthesis using Vanadyl Triflate[1]

Objective: Rapid generation of racemic α-aminonitriles for library screening.

  • Initiation: In an oven-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Catalyst Addition: Add VO(OTf)₂ (0.05 mmol, 5 mol%).

    • Validation Check: The solution typically undergoes a slight color shift (often to a pale green/blue tint), indicating coordination of the vanadium to the newly forming imine.

  • Cyanation: Slowly add TMSCN (1.2 mmol) via syringe. Stir at room temperature.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Check: The UV-active imine intermediate (

      
       ~0.6) will disappear, replaced by a new, often less polar spot corresponding to the α-aminonitrile (
      
      
      
      ~0.4).
  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 x 10 mL). The aqueous layer retains the vanadium catalyst.

  • Spectroscopic Validation: In the ¹H NMR (CDCl₃) of the crude product, look for the disappearance of the aldehydic proton (~9.5-10.0 ppm) and the appearance of the diagnostic α-proton as a distinct singlet or doublet at 4.5 - 5.5 ppm .

Protocol B: Green Synthesis using Heterogeneous AlSBA-15 [2]

Objective: Scalable, recyclable synthesis with zero heavy-metal leaching.

  • Setup: To a mixture of aldehyde (1.0 mmol) and amine (1.0 mmol) in H₂O or solvent-free conditions, add AlSBA-15 (15 mg).

  • Reaction: Add TMSCN (1.2 mmol) and stir at room temperature for 30-60 minutes.

  • Recovery (Crucial Step): Dilute the mixture with warm ethanol (5 mL) to ensure the product is fully dissolved, then filter the mixture through a sintered glass funnel.

    • Validation Check: The solid residue on the filter is the intact AlSBA-15 catalyst. Wash it with ethanol, dry at 80°C, and it is ready for Cycle 2.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the pure α-aminonitrile.

Protocol C: Asymmetric Synthesis using Jacobsen's Thiourea [3]

Objective: Enantioselective synthesis of chiral α-aminonitriles.

  • Pre-formation of Imine: To prevent the catalyst from being inhibited by water generated during imine formation, pre-form the imine using a dehydrating agent (e.g., MgSO₄) and isolate it.

  • Catalytic Activation: Dissolve the pure imine (1.0 mmol) in anhydrous toluene (5 mL). Add the chiral thiourea catalyst (0.1 mmol, 10 mol%). Cool the reaction to -40°C to maximize stereofacial discrimination.

  • Cyanation: Add TMSCN (1.2 mmol) dropwise. Stir at -40°C for 24 hours.

  • Validation & Analysis: Purify via flash chromatography.

    • Validation Check: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). A successful run will show a major peak (desired enantiomer) and a heavily suppressed minor peak, confirming the steric shielding of the catalyst was effective.

Strategic Selection Guide

To streamline process development, utilize the following decision matrix to select the optimal catalyst system based on your project's primary constraints.

CatalystSelection Start Determine Synthesis Goal Asymmetric Enantioselective (Chiral Product)? Start->Asymmetric YesChiral Organocatalysts (e.g., Jacobsen's Thiourea) Asymmetric->YesChiral Yes NoChiral Scale & Recovery Priority? Asymmetric->NoChiral No HighScale Heterogeneous Catalysts (e.g., AlSBA-15) NoChiral->HighScale High/Industrial Scale FastKinetics Homogeneous Lewis Acids (e.g., Vanadyl Triflate) NoChiral->FastKinetics Fast Kinetics/Discovery

Decision matrix for selecting the optimal catalyst system in α-aminonitrile synthesis.

References

  • SciSpace. An Efficient One-Pot Green Approach for the Synthesis of α-aminonitriles with AlSBA-15 as Nano Tubular Catalytic Reactor.[Link]

  • National Center for Biotechnology Information (PMC). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.[Link]

  • ARKIVOC (Arkat USA). Recent advances in asymmetric Strecker reactions.[Link]

Validation

Establishing the Enantiomeric Purity of Chiral Aminonitriles: A Comparative Analytical Guide

Introduction & Mechanistic Context Chiral -aminonitriles are indispensable building blocks in organic synthesis. They serve as direct precursors to unnatural -amino acids via the 1[1] and act as critical intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Chiral


-aminonitriles are indispensable building blocks in organic synthesis. They serve as direct precursors to unnatural 

-amino acids via the 1[1] and act as critical intermediates in 2[2]. However, accurately establishing their enantiomeric purity (enantiomeric excess,

) is notoriously difficult. Unlike stable amides or esters, free aminonitriles are highly susceptible to base-catalyzed racemization and retro-Strecker fragmentation.

As an application scientist, I frequently observe that selecting an incompatible analytical modality leads to artifactual


 values. This guide provides a critical comparison of analytical strategies, grounded in mechanistic causality, to help researchers build self-validating systems for enantiomeric purity determination.

The Causality of Analytical Modality Selection

The decision to analyze an aminonitrile directly versus indirectly (via derivatization) is dictated entirely by its molecular structure and stability:

  • Aryl-Aminonitriles (Direct Resolution): These molecules possess an intrinsic UV chromophore (the aromatic ring) and greater steric bulk, which stabilizes the stereocenter. Consequently, they can often be resolved directly on Chiral Stationary Phases (CSPs) such as 3[3].

  • Aliphatic Aminonitriles (Indirect Resolution): Aliphatic variants lack a strong UV chromophore (making standard 210–254 nm UV detection unreliable) and are highly prone to on-column degradation due to interactions between the free primary amine and residual silanols on silica supports. To circumvent this, quantitative derivatization (e.g., acylation) is mandatory. Derivatization neutralizes the basic amine, suppressing the retro-Strecker pathway, and introduces a4[4].

Comparative Performance of Analytical Modalities

To objectively evaluate the best approach for a given substrate, we compare the dominant analytical techniques below.

Table 1: Quantitative Comparison of Enantiomeric Purity Determination Methods

Analytical ModalitySubstrate ScopeSample Prep RequirementTypical LOD (Minor Enantiomer)Target Resolution (

)
Risk of Artifacts
Direct Chiral HPLC Aryl-aminonitrilesMinimal (Dissolution)~0.1%> 1.5 (Baseline)Low (Requires racemic standard)
Indirect Chiral HPLC Aliphatic aminonitrilesHigh (Derivatization)<0.05%> 2.0High (Kinetic resolution if incomplete)
Chiral GC-MS Volatile aminonitrilesModerate (Acylation)~0.5%> 1.5Medium (Thermal degradation)

F NMR (Mosher's)
Universal (Primary amines)High (Derivatization)~1.0 - 2.0%N/A (Distinct singlets)Low (Direct integration)

Workflow Visualization

G cluster_0 Direct Resolution Pathway cluster_1 Indirect Resolution (Derivatization) Pathway A Racemic / Enantioenriched Chiral Aminonitrile B Aryl-Aminonitriles (Intrinsic Chromophore) A->B High Stability D Aliphatic Aminonitriles (No Chromophore / Unstable) A->D Low Stability C Chiral HPLC / SFC (e.g., Chiralpak IB/AD-H) B->C H Self-Validating ee% Calculation (Cross-referenced with Racemic Standard) C->H E Quantitative Derivatization (Mosher's Acid, Boc2O, or AcCl) D->E Excess Reagent (Avoid Kinetic Res.) F 19F / 1H NMR Diastereomeric Ratio E->F G Chiral HPLC / GC-MS Enantiomeric Excess E->G F->H G->H

Analytical workflow for establishing the enantiomeric purity of chiral aminonitriles.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure the measured


 reflects the true sample composition.
Protocol A: Indirect Resolution via Mosher's Acid Derivatization (NMR & HPLC)

This method converts enantiomers into diastereomers using an enantiopure reagent, allowing for analysis by


F NMR. It is highly effective for aliphatic substrates like2[2].
  • Causality & Self-Validation: The primary risk in derivatization is kinetic resolution—if the chiral derivatizing agent reacts faster with one enantiomer, an incomplete reaction will yield a false

    
    . To self-validate, the protocol mandates a massive stoichiometric excess of the acylating agent. This forces the reaction to 100% conversion, mathematically eliminating kinetic bias.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral aminonitrile hydrochloride (0.10 mmol) in anhydrous DMSO (1.0 mL).

  • Neutralization: Add triethylamine (0.24 mmol, 2.4 eq.) to liberate the free base. Causality: Triethylamine is chosen because its steric bulk prevents it from acting as a competitive nucleophile.

  • Derivatization: Immediately add (R)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride, 3.0 eq.). The 3-fold excess2[2].
  • Reaction Monitoring (Validation Step): Stir at room temperature for 2 hours. Withdraw a 5

    
    L aliquot and analyze via LC-MS to confirm the complete disappearance of the starting aminonitrile mass (
    
    
    
    ). If unreacted starting material remains, the final
    
    
    calculation is invalid.
  • Analysis: Transfer the crude mixture to an NMR tube. Acquire a

    
    F NMR spectrum. The trifluoromethyl group provides a sharp singlet for each diastereomer, free from background interference. Calculate the diastereomeric ratio (dr), which directly2[2].
    
Protocol B: Direct Resolution via Chiral HPLC

For aryl-substituted


-quaternary aminonitriles, direct analysis is preferred to avoid the added 3[3].
  • Causality & Self-Validation: The risk here is overlapping impurity peaks masquerading as the minor enantiomer. To self-validate, a true racemic standard must be synthesized and analyzed first to prove baseline resolution (

    
    ).
    

Step-by-Step Methodology:

  • Racemic Baseline Establishment (Validation Step): Synthesize a racemic standard of the target aminonitrile using an achiral catalyst.

  • Method Development: Inject the racemate onto a Chiralpak IB column (or equivalent amylose/cellulose-based CSP). Elute with an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) at 1.0 mL/min. Adjust the modifier concentration until the two enantiomer peaks achieve an

    
    .
    
  • Sample Analysis: Dissolve the enantioenriched aminonitrile in the mobile phase (to prevent solvent-shock peak distortion) at a concentration of 1 mg/mL.

  • Detection & Calculation: Monitor UV absorbance at the

    
     of the aryl group (typically 254 nm). Integrate the area under the curve (AUC) for both peaks to 3[3].
    

References

  • Title: Chiral Sugars Drive Enantioenrichment in Prebiotic Amino Acid Synthesis. Source: ACS Central Science.
  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Source: PMC.
  • Title: Prebiotic peptide elongation by the chemoselective ligation of aminonitriles. Source: UCL Discovery.
  • Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Source: JACS.

Sources

Comparative

cross-validation of analytical results for 2-Furyl(methylamino)acetonitrile hydrochloride

Comprehensive Analytical Cross-Validation Guide: 2-Furyl(methylamino)acetonitrile Hydrochloride Executive Summary For researchers and drug development professionals, the analytical validation of reactive active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Cross-Validation Guide: 2-Furyl(methylamino)acetonitrile Hydrochloride

Executive Summary

For researchers and drug development professionals, the analytical validation of reactive active pharmaceutical ingredient (API) intermediates presents a unique set of challenges. 2-Furyl(methylamino)acetonitrile hydrochloride (CAS 24026-94-6) is a critical α-aminonitrile building block. However, its inherent chemical reactivity requires stringent analytical controls.

To comply with the lifecycle and Quality-by-Design (QbD) approach mandated by the newly effective ICH Q2(R2) guidelines[1], a single analytical method is insufficient. As a Senior Application Scientist, I have designed this guide to objectively compare our primary UHPLC-UV methodology against orthogonal alternatives (1H-qNMR and LC-MS/MS), providing the mechanistic causality and experimental data required for a robust, self-validating cross-validation strategy.

The Analytical Challenge: α-Aminonitrile Stability

The most common failure mode observed in the laboratory during the analysis of α-aminonitriles is on-column degradation. In neutral or basic aqueous environments, these compounds are highly susceptible to the retro-Strecker reaction [2]. The molecule spontaneously reverts to its constituent imine, eventually hydrolyzing into furan-2-carboxaldehyde, methylamine, and hydrogen cyanide.

While α-aminonitriles are kinetically more stable at acidic pH[3], improper mobile phase or diluent selection will lead to artificial impurity peaks, poor peak shape (streaking), and compromised assay accuracy. Therefore, any analytical method developed for this compound must be explicitly designed to suppress this degradation pathway.

Methodological Alternatives & Causality

To establish a comprehensive Analytical Target Profile (ATP), we compare three orthogonal methodologies:

  • Primary Assay: UHPLC-UV

    • The "Why" (Causality): UHPLC-UV is the workhorse for routine batch release due to its high throughput and precision. By utilizing a strongly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the methylamine moiety remains fully protonated. This locks the molecule in its stable hydrochloride salt form, completely suppressing the retro-Strecker equilibrium during the chromatographic run.

  • Orthogonal Assay: Quantitative NMR (1H-qNMR)

    • The "Why" (Causality): UHPLC-UV requires a highly pure reference standard of the exact same compound to determine weight-percent assay. For reactive intermediates, maintaining a 99.9% pure standard is difficult. qNMR provides absolute quantitation by comparing the proton integration of the furan ring against a universally stable internal standard (e.g., Maleic acid), eliminating the need for a homologous reference standard.

  • Impurity Profiling: LC-ESI-MS/MS

    • The "Why" (Causality): While UV detection is sufficient for the main peak, it lacks the sensitivity to detect trace levels of furan-2-carboxaldehyde (the primary degradation product) or oxidation impurities. Mass spectrometry serves as the ultimate diagnostic alternative for trace-level specificity.

Mandatory Visualization: Cross-Validation Workflow

G cluster_0 Orthogonal Analytical Methods Sample 2-Furyl(methylamino)acetonitrile HCl (Batch Sample) UHPLC Primary Assay: UHPLC-UV (Acidic pH) Sample->UHPLC Prevents Retro-Strecker qNMR Orthogonal Assay: 1H-qNMR (D2O/DCl) Sample->qNMR Absolute Quantitation LCMS Impurity Profiling: LC-ESI-MS/MS Sample->LCMS Trace Degradants Stat Statistical Cross-Validation (Bland-Altman & ANOVA) UHPLC->Stat % Purity & Precision qNMR->Stat Absolute Assay LCMS->Stat Impurity Limits Result Validated Analytical Target Profile (Conforms to ICH Q2(R2)) Stat->Result

Figure 1: Orthogonal cross-validation workflow for α-aminonitrile API intermediates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal system suitability tests (SST) to verify method performance before data acquisition.

Protocol A: UHPLC-UV Assay
  • System Preparation: Equip the UHPLC with a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. (Causality: Low pH prevents on-column hydrolysis).

    • Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Elution: 5% B to 60% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column temperature set to 30°C.

  • Sample Diluent: Dissolve the sample in 0.1% aqueous HCl/Acetonitrile (90:10 v/v) to a concentration of 1.0 mg/mL. (Causality: Never use neutral water or methanol as a diluent, as solvolysis will occur in the autosampler).

  • Self-Validation (SST): Inject a resolution standard containing 1.0 mg/mL API and 0.01 mg/mL furan-2-carboxaldehyde. Acceptance Criteria: The resolution (

    
    ) between the API and the degradant must be 
    
    
    
    . The tailing factor for the API must be
    
    
    .
Protocol B: 1H-qNMR Absolute Assay
  • Solvent Preparation: Prepare a solution of Deuterium Oxide (

    
    ) acidified with 0.1% Deuterium Chloride (
    
    
    
    ). (Causality: Unbuffered
    
    
    can be slightly basic due to glass interactions, which initiates hydrolysis over the 15-minute NMR acquisition time.
    
    
    locks the compound as a stable salt).
  • Standard Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (NIST-traceable internal standard) into a vial. Dissolve in 0.6 mL of the acidified

    
    .
    
  • Acquisition Parameters: 400 MHz or higher spectrometer. Set the relaxation delay (

    
    ) to 30 seconds.
    
  • Self-Validation (SST): Measure the

    
     relaxation time of both the internal standard and the analyte prior to quantitation. Acceptance Criteria:  The 
    
    
    
    delay must be
    
    
    of the slowest relaxing proton to ensure
    
    
    longitudinal magnetization recovery, validating the quantitative integration.

Data Presentation: Cross-Validation Results

The following tables summarize the experimental validation data, demonstrating the statistical equivalence of the two methodologies in accordance with ICH Q2(R2) standards[1].

Table 1: Method Validation Parameters (UHPLC-UV vs. 1H-qNMR)

ParameterUHPLC-UV (Primary)1H-qNMR (Orthogonal)Acceptance Criteria (ICH Q2)
Specificity Baseline resolution (

)
No overlapping signalsNo interference
Linearity (

)
0.9998 (0.05 - 1.5 mg/mL)0.9995 (1 - 20 mg/mL)

Precision (%RSD) 0.4% (n=6)0.7% (n=6)

Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.2%98.0% - 102.0%

Table 2: Cross-Validation Assay Results (Batch Analysis)

Batch NumberUHPLC-UV Assay (% w/w)1H-qNMR Assay (% w/w)Absolute Difference (%)Statistical Equivalence
FMA-2026-00199.299.40.2Pass
FMA-2026-00298.898.70.1Pass
FMA-2026-00399.599.10.4Pass

Conclusion: The absolute difference between the routine UHPLC-UV method and the orthogonal qNMR method is


 across all batches. This confirms that the acidic UHPLC conditions successfully prevent retro-Strecker degradation, yielding an assay value that is statistically equivalent to the absolute quantitation provided by qNMR.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • Foden, C. S., et al. (2020). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ChemRxiv.[Link]

Sources

Validation

Synthesis Yields of Substituted Aminonitriles: A Comparative Literature Guide

Substituted α-aminonitriles are indispensable building blocks in synthetic organic chemistry and drug development. They serve as direct precursors to unnatural α-amino acids, imidazoles, thiadiazoles, and various nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted α-aminonitriles are indispensable building blocks in synthetic organic chemistry and drug development. They serve as direct precursors to unnatural α-amino acids, imidazoles, thiadiazoles, and various nitrogen-containing heterocycles[1]. As a Senior Application Scientist, I have evaluated numerous synthetic routes to these compounds. While the classical Strecker reaction remains the foundational approach, modern pharmaceutical demands necessitate protocols that deliver higher yields, superior enantioselectivity, and adherence to green chemistry principles.

This guide objectively compares contemporary catalytic systems for the synthesis of substituted aminonitriles, detailing the mechanistic causality behind experimental choices and providing self-validating, step-by-step protocols.

Mechanistic Causality: Driving the Equilibrium

The traditional Strecker synthesis—a multicomponent condensation of an aldehyde or ketone, an amine, and a cyanide source—historically suffered from reversible equilibria, prolonged reaction times, and the requirement of highly toxic aqueous cyanide salts (e.g., NaCN, KCN)[2].

To overcome these thermodynamic and safety barriers, modern methodologies employ Lewis acid catalysts and organic-soluble cyanide sources, most notably trimethylsilyl cyanide (TMSCN)[3]. The causality behind this shift is twofold:

  • LUMO Lowering via Lewis Acids: Lewis acids (such as Titanium complexes, Bismuth nitrate, or Iron-based clays) coordinate with the intermediate imine nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imine carbon, drastically increasing its electrophilicity and facilitating rapid nucleophilic attack by the cyanide ion[4].

  • Equilibrium Trapping: TMSCN acts as both a cyanide donor and a silylating agent. Upon cyanide addition, the silyl group traps the resulting intermediate, preventing the reverse reaction and driving the equilibrium toward near-quantitative yields[5].

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Imine Imine / Iminium Intermediate Carbonyl->Imine + Amine (-H2O) Amine Amine (1° or 2°) Amine->Imine Aminonitrile Substituted α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile Catalyst Lewis Acid Catalyst Catalyst->Imine LUMO Lowering Catalyst->Cyanide Activation

Mechanistic pathways of catalytic α-aminonitrile synthesis via the Strecker reaction.

Comparative Analysis of Catalytic Systems and Yields

Recent literature highlights a divergence in synthetic strategies based on the desired outcome: Green/Solvent-Free Catalysis for scalable, eco-friendly production, and Asymmetric Catalysis for enantiopure drug intermediates. The table below summarizes the quantitative performance of leading alternative methodologies.

Catalyst SystemCyanide SourceReaction ConditionsYield (%)Enantiomeric Excess (ee)Key Advantage
EPZG (FeCl₃ on clay) TMSCNSolvent-free, RT, 18–45 min90–91%N/AEco-friendly, rapid, highly recyclable[1].
Titanium (PHTA complex) TMSCNToluene, RT>99%Up to 98%Exceptional enantioselectivity for N-Boc imines[3].
Bismuth(III) Nitrate TMSCNAcetonitrile, RTExcellentN/AInexpensive, non-toxic, short reaction times[6].
Mitsunobu's Reagent TMSCNSolvent-free, RT80–99%N/AHigh functional group tolerance across diverse aldehydes[5].
Sn-Montmorillonite TMSCNNeat conditions, RTHighN/AStrong Brønsted/Lewis acid cooperativity, reusable[4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems where the completion of the reaction can be easily monitored, and the product isolated with minimal degradation.

Protocol A: Eco-Friendly Solvent-Free Synthesis (EPZG Catalyzed)

This protocol leverages high local concentrations to accelerate reaction kinetics while eliminating toxic organic solvents, aligning perfectly with green chemistry standards[1].

  • Reagent Mixing: In a standard round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and the substituted amine (1.0 mmol).

  • Catalyst Addition: Introduce the1 (FeCl₃ supported on clay) to the neat mixture. The heterogeneous solid support provides a massive surface area for localized reaction[1].

  • Cyanation: Slowly add TMSCN (1.2 mmol) dropwise. (Crucial: Conduct strictly within a fume hood due to the toxicity of cyanide derivatives).

  • Reaction Phase: Stir the solvent-free mixture at room temperature for 18–45 minutes. Monitor the consumption of the starting materials via Thin Layer Chromatography (TLC).

  • Extraction & Recovery: Add a mixture of ethyl acetate and water. Filter the biphasic mixture to recover the EPZG catalyst. The catalyst can be washed, dried, and reused for up to five successive cycles without a drop in catalytic activity[1].

  • Purification: Separate the organic layer, evaporate the solvent under reduced pressure, and recrystallize the crude residue to yield the pure α-aminonitrile (90–91% yield)[1].

Workflow Step1 Reagent Mixing Aldehyde+Amine+TMSCN Step2 Reaction Phase Solvent-Free, RT Step1->Step2 Step3 Extraction EtOAc/H2O Wash Step2->Step3 Step4 Purification Filter Catalyst & Crystalize Step3->Step4 Step5 Pure Product Yield: 90-91% Step4->Step5

Step-by-step experimental workflow for the solvent-free synthesis of α-aminonitriles.

Protocol B: Highly Enantioselective Titanium-Catalyzed Cyanation

For Active Pharmaceutical Ingredients (APIs) requiring strict stereocontrol, this protocol utilizes a chiral Titanium-PHTA complex to dictate the stereochemical approach of the cyanide nucleophile[3].

  • Catalyst Formation: Pre-stir the chiral tridentate salicyl-β-aminoalcohol ligand with titanium isopropoxide in anhydrous toluene to assemble the active chiral Lewis acid complex.

  • Substrate Addition: Add the N-protected imine (e.g., N-Boc imine, 0.2 mmol) to the catalyst solution at room temperature. The bulky N-Boc group aids in locking the conformation of the imine for stereoselective attack[3].

  • Cyanation: Introduce TMSCN (1.5 equivalents).

  • Reaction Phase: Stir at room temperature until complete consumption of the imine is observed via NMR or TLC.

  • Workup & Validation: Quench the reaction, extract, and purify via column chromatography. This system routinely delivers yields exceeding 99%, with enantiomeric excesses up to 98% for sterically hindered substrates[3].

Strategic Considerations for Drug Development

When scaling these syntheses for pharmaceutical applications, the choice of methodology dictates the downstream processing burden.

  • Scalability & Waste: Solvent-free conditions (such as the EPZG or Mitsunobu protocols) drastically reduce the environmental E-factor by eliminating solvent waste and simplifying purification[1][5].

  • Stereocontrol: Conversely, for APIs requiring high enantiopurity, titanium-catalyzed asymmetric cyanation provides the necessary stereocontrol[3]. While it requires specialized chiral ligands and organic solvents, the near-quantitative yields and >95% ee justify the material cost during early-stage drug discovery.

  • Stability: The remarkably low basicity of α-aminonitriles (pKaH ≈ 5.3) ensures they remain unprotonated under physiological or mildly acidic conditions, making them exceptionally stable intermediates for subsequent peptide ligations or complex heterocycle formations[7].

References

  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Source: Springer Nature URL:7

  • Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg Source: Der Pharma Chemica URL:1

  • A Novel Approach for the Synthesis of α-Aminonitriles Using Mitsunobu's Reagent under Solvent-Free Conditions Source: ResearchGate URL:5

  • Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite Source: ResearchGate URL:4

  • An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate Source: Journal of Saudi Chemical Society / ResearchGate URL:6

  • Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature Source: Organic Letters - ACS Publications URL:3

  • Scheme 2. Total synthesis of ecteinascidin 743 (27) by Fukuyama et al. (General Strecker & SCC Catalyst notes) Source: ResearchGate URL:2

Sources

Safety & Regulatory Compliance

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